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  • Product: 2-Methanesulfonylcyclopentan-1-amine
  • CAS: 1221723-17-6

Core Science & Biosynthesis

Foundational

Mechanism of Action for 2-Methanesulfonylcyclopentan-1-amine Derivatives: Targeting BAZ2A/B Bromodomains

Executive Summary The development of epigenetic modulators has increasingly focused on bromodomains (BrDs), the "reader" modules responsible for recognizing acetylated lysine (Kac) residues on histone tails. While the BE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of epigenetic modulators has increasingly focused on bromodomains (BrDs), the "reader" modules responsible for recognizing acetylated lysine (Kac) residues on histone tails. While the BET (Bromodomain and Extra-Terminal) family has been extensively targeted, the BAZ2A and BAZ2B bromodomains—key components of the ISWI chromatin remodeling complex—were historically considered undruggable due to their shallow Kac-binding pockets. However, the emergence of 2-methanesulfonylcyclopentan-1-amine derivatives (such as the ligand 6RW) has provided a breakthrough pharmacophore. This whitepaper details the structural biology, signaling mechanisms, and self-validating experimental protocols used to characterize these highly specific BAZ2A/B inhibitors.

Structural Biology & Binding Mechanism

The BAZ2B bromodomain primarily recognizes the H3K14Ac mark on histone tails, serving as a docking mechanism for chromatin remodeling complexes[1]. To competitively inhibit this interaction, 2-methanesulfonylcyclopentan-1-amine derivatives utilize a highly optimized spatial arrangement to mimic the acetyl-lysine residue while exploiting the unique topology of the BAZ2B ZA loop.

Causality of the Pharmacophore Design
  • The Sulfonyl Group (-SO₂CH₃): Unlike traditional BET inhibitors that rely on a triazole or isoxazole ring to mimic the acetyl carbonyl, the bulky sulfonyl group acts as an advanced tail-group binder. Crystallographic data (e.g., PDB: 5L97) reveals that the sulfonyl oxygen atoms form critical hydrogen bonds with the backbone amide of Asn1894 in the ZA loop[2].

  • The Amine Linker (-NH-): The secondary amine acts as a precise hydrogen bond donor, interacting with the backbone carbonyl of Pro1888 [2].

  • The Cyclopentyl Ring: The aliphatic ring provides optimal van der Waals contacts within the shallow hydrophobic pocket. By restricting the conformational flexibility of the sulfonyl group, the cyclopentyl ring minimizes the entropic penalty of binding, forcing the displacement of conserved water molecules at the base of the binding site[3].

BindingLogic Compound 2-Methanesulfonylcyclopentan-1-amine Sulfonyl Sulfonyl Group (-SO2CH3) Compound->Sulfonyl Amine Amine Linker (-NH-) Compound->Amine Cyclopentyl Cyclopentyl Ring Compound->Cyclopentyl Asn1894 Asn1894 (ZA Loop) Sulfonyl->Asn1894 H-Bond Pro1888 Pro1888 Backbone Amine->Pro1888 H-Bond Donor Pocket Hydrophobic Pocket Cyclopentyl->Pocket Van der Waals / Entropy

Structural binding logic of 2-methanesulfonylcyclopentan-1-amine derivatives in BAZ2B.

Signaling Pathway & Cellular Impact

BAZ2B is a non-catalytic, regulatory subunit of the ATP-dependent BRF-1 and BRF-5 ISWI chromatin remodeling complexes[4]. These complexes regulate the spacing of nucleosomes along the chromatin, facilitating access to DNA during transcription and replication.

When a 2-methanesulfonylcyclopentan-1-amine derivative binds to the BAZ2B bromodomain, it competitively blocks the recognition of the H3K14Ac mark. This displacement prevents the ISWI complex from anchoring to specific promoter regions. Consequently, the downstream signaling cascade is altered:

  • Nucleosome Sliding Inhibition: The ATP-dependent sliding of mononucleosomes by SMARCA1/SMARCA5 is halted at target loci[4].

  • Transcriptional Repression/Activation: Depending on the cellular context, this results in the modulation of ribosomal RNA (rRNA) transcription, cell cycle genes, and ETS-regulated genes. This pathway is currently being investigated for its apoptotic effects in triple-negative breast cancer (TNBC) and its role in liver regeneration[1].

Signaling Inhibitor Sulfonyl-Cyclopentanamine Derivative BAZ2B BAZ2B Bromodomain (ISWI Complex) Inhibitor->BAZ2B Competitive Inhibition Chromatin Nucleosome Sliding & Chromatin Remodeling BAZ2B->Chromatin Activates ISWI Histone Acetylated Histone (H3K14Ac) Histone->BAZ2B Recruits GeneExp Target Gene Transcription (e.g., rRNA, Cell Cycle) Chromatin->GeneExp Regulates

BAZ2B signaling pathway and mechanism of competitive inhibition.

Quantitative Data Summary

The efficacy of sulfonyl-containing cyclopentanamine derivatives and related probes (e.g., GSK2801, 6RW) is quantified through thermodynamic and structural parameters. The table below summarizes benchmark data for this pharmacophore class.

Compound / LigandTargetAssay TypeParameterValueReference
6RW (Derivative 3)BAZ2BX-ray CrystallographyResolution2.05 ÅPDB: 5L97[2]
GSK2801 (Probe)BAZ2BIsothermal Titration CalorimetryK_D136 nM[3]
GSK2801 (Probe)BAZ2AIsothermal Titration CalorimetryK_D257 nM[3]
GSK2801 (Probe)BAZ2BThermal Shift AssayΔTm+2.7 °C[3]

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of 2-methanesulfonylcyclopentan-1-amine derivatives requires orthogonal, self-validating assays. We utilize AlphaScreen for high-throughput IC50 determination and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Protocol A: Homogeneous AlphaScreen Binding Assay

Causality: Traditional ELISAs suffer from high background and washing-induced dissociation, which is problematic for the shallow BAZ2B pocket. AlphaScreen is a wash-free, proximity-based assay that preserves low-affinity transient interactions[5].

Self-Validation Mechanism: A parallel counter-screen using a pre-complexed biotin-His peptide is mandatory. If a compound reduces the signal in both the primary assay and the counter-screen, it is flagged as a false positive (e.g., a singlet oxygen quencher). True inhibitors only reduce the signal in the primary assay.

Step-by-Step Methodology:

  • Master Mix Preparation: Dilute recombinant His-tagged BAZ2B (2054-2168) to 200 ng/μL in 1x BRD Homogeneous Assay Buffer[5].

  • Incubation: In a 384-well Optiplate, combine 2.5 μL of BAZ2B, 1.0 μL of the 2-methanesulfonylcyclopentan-1-amine derivative (serial dilutions), and 1.5 μL of biotinylated H3K14Ac peptide. Incubate at room temperature for 30 minutes with slow shaking.

  • Acceptor Bead Addition: Add 10 μL of Nickel Chelate AlphaLISA® Acceptor Beads (diluted 1:200). Incubate in the dark for 30 minutes. The Ni-chelate binds the His-tag on BAZ2B.

  • Donor Bead Addition: Add 10 μL of Streptavidin-conjugated Donor Beads (diluted 1:100). Incubate in the dark for 10 minutes. Streptavidin binds the biotinylated histone peptide.

  • Detection: Excite the plate at 680 nm. If the inhibitor is absent, the beads are brought into proximity, generating a luminescent signal at 520-620 nm. Signal reduction is inversely proportional to inhibitor binding affinity.

AlphaScreen S1 Step 1: Incubation BAZ2B + Inhibitor + Biotin-H3K14Ac S2 Step 2: Acceptor Beads Add Ni-Chelate Beads (Binds His-BAZ2B) S1->S2 S3 Step 3: Donor Beads Add Streptavidin Beads (Binds Biotin) S2->S3 S4 Step 4: Detection Excitation: 680 nm Emission: 520-620 nm S3->S4

Self-validating AlphaScreen workflow for BAZ2B inhibitor screening.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: AlphaScreen provides IC50, but ITC is required to prove that the sulfonyl group's displacement of water molecules in the ZA loop is entropically favorable, yielding the true dissociation constant (K_D). Self-Validation Mechanism: The stoichiometry value (N) calculated by the ITC isotherm must approximate 1.0. An N value <0.5 or >1.5 flags protein aggregation or non-specific binding, automatically invalidating the run.

Step-by-Step Methodology:

  • Dialysis: Dialyze purified BAZ2B protein extensively against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl) to ensure exact buffer matching.

  • Preparation: Dilute the inhibitor to 500 μM in the exact same dialysis buffer. Concentrate BAZ2B to 50 μM in the sample cell.

  • Titration: Perform 20 injections of 2 μL of the inhibitor into the BAZ2B cell at 25°C, with a stirring speed of 1000 rpm and 150-second intervals between injections.

  • Analysis: Integrate the heat pulses and fit the data to a one-set-of-sites binding model to extract ΔH, -TΔS, and K_D.

References

  • RCSB Protein Data Bank. 5L97: Crystal Structure of BAZ2B bromodomain in complex with 3-amino-2-methylpyridine derivative 3. Available at:[Link]

  • BPS Bioscience. BAZ2B Inhibitor Screening Assay Kit - Data Sheet. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Available at:[Link]

  • UniProt. BAZ2B - Bromodomain adjacent to zinc finger domain protein 2B (Homo sapiens). Available at:[Link]

  • National Center for Biotechnology Information (PMC). Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex. Available at:[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profiling of 2-Methanesulfonylcyclopentan-1-amine: A Technical Guide for Preclinical Screening

Executive Summary & Structural Rationale In the early stages of drug discovery and chemical safety profiling, novel building blocks must undergo rigorous in vitro screening to establish safety margins before in vivo expo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the early stages of drug discovery and chemical safety profiling, novel building blocks must undergo rigorous in vitro screening to establish safety margins before in vivo exposure. 2-Methanesulfonylcyclopentan-1-amine (CAS: 2445750-12-7) is a functionalized cycloalkylamine that presents unique toxicological challenges[1]. According to its Global Harmonized System (GHS) notifications, the compound is flagged for Acute Toxicity (H302/H312/H332), Skin Irritation (H315), Serious Eye Damage (H318), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336)[1].

As an application scientist, I do not merely look at these hazard codes; I look at the molecular structure to understand why the compound behaves this way:

  • The Primary Amine: At physiological pH (7.4), the primary amine is protonated (cationic). This localized positive charge readily interacts with the negatively charged phospholipid headgroups of cell membranes, leading to membrane destabilization and barrier disruption (driving the H315 and H318 irritation profiles).

  • The Methanesulfonyl Group: This moiety is strongly electron-withdrawing. It can alter the pKa of the adjacent amine and increase the molecule's potential to induce intracellular oxidative stress, a primary driver of neurotoxicity and narcotic effects (driving the H336 STOT SE 3 profile).

To rigorously evaluate these hazards, we must deploy a self-validating in vitro testing cascade utilizing 3D reconstructed tissues and targeted neuronal cell lines.

Ocular and Dermal Irritation Profiling (The Barrier Assays)

Standard 2D cell cultures are insufficient for evaluating topical irritation because they lack the complex barrier functions of human tissue, such as the stratum corneum. Therefore, we utilize 3D Reconstructed Human Epidermis (RhE) and Reconstructed Human Cornea-like Epithelium (RhCE) models.

Skin Irritation (OECD TG 439)

The OECD Test Guideline 439 utilizes RhE models (e.g., EpiDerm™) that closely mimic the biochemical and physiological properties of the upper human epidermis[2]. The assay relies on the enzymatic conversion of the vital dye MTT into a blue formazan salt by metabolically active cells[2].

Self-Validating Protocol: RhE Viability Assay

  • Tissue Preparation: Pre-warm RhE tissues in a 37°C / 5% CO₂ incubator for 60 minutes, replace the maintenance medium, and incubate for an additional 18 hours to equilibrate.

  • Dosing (Apical Application): Apply 30 µL (if liquid) or 25 mg (if solid) of 2-Methanesulfonylcyclopentan-1-amine directly to the apical surface of the tissue[2].

  • Controls (The Validation Checkpoint): Concurrently dose tissues with a Negative Control (DPBS) and a Positive Control (5% Sodium Dodecyl Sulfate, SDS). Causality Note: If the positive control does not reduce viability below 20%, the barrier integrity of the batch is compromised, and the assay must be rejected.

  • Exposure & Washing: Incubate for 4 hours. Post-exposure, thoroughly wash the tissues with DPBS to remove residual test article, preventing direct chemical reduction of MTT.

  • MTT Conversion: Transfer tissues to MTT medium (1 mg/mL) for 3 hours. Extract the resulting formazan using isopropanol and measure absorbance at 570 nm.

  • Interpretation: If tissue viability is ≤ 50% relative to the negative control, the compound is classified as a UN GHS Category 2 Skin Irritant[2].

Eye Irritation (OECD TG 492)

Similarly, OECD TG 492 evaluates eye hazard using RhCE models[3]. The degree of irritation correlates with the chemical's penetration into the stratified squamous epithelium and its subsequent impact on cell viability[3]. If the viability drops to 60% or lower, the substance cannot be classified as "No Category" and requires further hazard labeling[3].

Neurotoxicity and Systemic Profiling (STOT SE 3)

To address the H336 (narcotic effects/neurotoxicity) classification, we utilize the SH-SY5Y human neuroblastoma cell line. SH-SY5Y cells are a highly robust and widely validated in vitro model for assessing neurotoxicity, oxidative stress, and apoptosis[4].

Self-Validating Protocol: SH-SY5Y Oxidative Stress & Viability Assay

  • Cell Seeding: Culture SH-SY5Y cells in DMEM-F12 supplemented with 10% FBS. Seed at a density of 5 × 10⁴ cells per well in a 96-well plate and allow 24 hours for adherence[5].

  • Compound Exposure: Treat cells with serial dilutions of 2-Methanesulfonylcyclopentan-1-amine (e.g., 10 µM to 1000 µM) in low-serum media (1% FBS) for 24 hours[5].

  • ROS Quantification: To determine if the methanesulfonyl group induces oxidative stress, add the fluorescent probe DCFDA (2',7'-dichlorofluorescin diacetate). DCFDA is oxidized by reactive oxygen species (ROS) into highly fluorescent DCF[5]. Measure fluorescence (Ex/Em: 485/535 nm).

  • Viability (LDH Leakage): Measure Lactate Dehydrogenase (LDH) in the supernatant. Causality Note: While MTT measures mitochondrial metabolism, LDH leakage specifically indicates physical cell membrane rupture caused by the primary amine.

  • Validation Checkpoint: Use Rotenone (a mitochondrial complex I inhibitor) as a positive control for ROS generation and neurotoxicity.

Quantitative Data Interpretation

To streamline decision-making for drug development professionals, the following table summarizes the critical in vitro thresholds required to validate the safety profile of 2-Methanesulfonylcyclopentan-1-amine.

Assay / GuidelineTarget HazardKey BiomarkerGHS Classification Threshold
RhE Model (OECD 439) Skin Irritation (H315)MTT Formazan AbsorbanceViability ≤ 50% = Category 2 Irritant[2]
RhCE Model (OECD 492) Eye Damage (H318)MTT Formazan AbsorbanceViability ≤ 60% = Hazard Suspected[3]
SH-SY5Y Viability Acute Tox (H302)LDH Leakage (% of Total)IC₅₀ < 100 µM indicates high cytotoxicity
SH-SY5Y ROS Assay STOT SE 3 (H336)DCF Fluorescence (Fold Change)> 2.0-fold increase indicates severe oxidative stress

Mechanistic Pathway Visualization

The following diagram maps the causal relationship between the structural properties of 2-Methanesulfonylcyclopentan-1-amine and its observed in vitro toxicity profile.

ToxicityMechanisms A 2-Methanesulfonylcyclopentan-1-amine (Lipophilic Core + Basic Amine) B Cell Membrane Interaction (Cationic Disruption) A->B Topical Exposure C Intracellular Uptake (Sulfonyl Electrophilicity) A->C Systemic Absorption D RhE / RhCE Barrier Damage (Viability Reduction) B->D Lipid Bilayer Lysis E Mitochondrial Dysfunction (ROS Generation) C->E Oxidative Stress F GHS Hazard: H315 / H318 (Skin & Eye Irritation) D->F MTT < 50% (Skin) / < 60% (Eye) G GHS Hazard: H336 (Neurotoxicity / STOT SE 3) E->G SH-SY5Y Apoptosis Cascade

Proposed in vitro toxicity mechanisms of 2-Methanesulfonylcyclopentan-1-amine.

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Foundational

A Technical Guide to the Pharmacokinetic Absorption and Distribution of 2-Methanesulfonylcyclopentan-1-amine

For: Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Course for a Novel Chemical Entity The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is one of...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is one of rigorous scientific scrutiny. A pivotal chapter in this journey is the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which collectively governs its pharmacokinetic (PK) behavior. This guide provides a comprehensive technical framework for elucidating the absorption and distribution characteristics of 2-Methanesulfonylcyclopentan-1-amine, a compound for which no public domain pharmacokinetic data currently exists.

As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this document is structured as a dynamic, logic-driven roadmap. We will explore the fundamental questions surrounding the compound's ability to enter the systemic circulation and reach its target tissues. This involves a multi-tiered experimental approach, beginning with high-throughput in vitro assays to establish baseline characteristics and progressing to more complex in vivo models for a holistic understanding. Each proposed step is accompanied by an explanation of its underlying scientific principles, ensuring that our experimental design is not just a series of actions, but a scientifically validated system for generating robust and actionable data.

Part 1: Foundational In Vitro Characterization: Permeability and Efflux

Before committing to resource-intensive animal studies, a foundational understanding of the compound's intrinsic ability to cross biological membranes is paramount. These initial assays are designed to be rapid, cost-effective, and predictive of in vivo behavior.

Passive Permeability Assessment: The PAMPA Model

The initial step is to determine the passive permeability of 2-Methanesulfonylcyclopentan-1-amine. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal high-throughput screen for this purpose.[1] It provides a clean measure of a compound's ability to diffuse across a lipid membrane without the confounding influence of active transporters.

Causality of Experimental Choice: The PAMPA model isolates a single variable: passive transcellular permeation.[1] By starting with this assay, we can quickly classify the compound's fundamental permeability. A high permeability in this model suggests that the compound is likely to be well-absorbed through the gut wall, whereas low permeability would immediately flag a potential absorption liability that may require formulation strategies or chemical modification.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: A solution of 2-Methanesulfonylcyclopentan-1-amine at a known concentration is added to the wells of the filter plate (the donor compartment).

  • Acceptor Compartment: The filter plate is placed into a 96-well acceptor plate containing a buffer solution (e.g., phosphate-buffered saline at pH 7.4).

  • Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow for the passive diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.

Cell-Based Permeability and Active Transport: The Caco-2 Model

While PAMPA provides insight into passive diffusion, it does not account for the complex interplay of active transport proteins that line the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal absorption as it differentiates into a monolayer of polarized enterocytes expressing clinically relevant transporters.[2][3][4]

Causality of Experimental Choice: The Caco-2 assay allows us to investigate both passive and active transport mechanisms.[1] By measuring the permeability in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions, we can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit its oral bioavailability.[2]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • A-to-B Permeability: The test compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is measured over time.

  • B-to-A Permeability: In a separate set of wells, the test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Sample Analysis: Samples are collected from the receiver chambers at specified time points and analyzed by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp is calculated for both directions. The efflux ratio is then determined as Papp(B-A) / Papp(A-B).

Visualization of In Vitro Permeability Workflow

G cluster_0 Initial Permeability Screening cluster_1 Data Analysis & Classification cluster_2 Decision Point for In Vivo Studies Compound 2-Methanesulfonyl- cyclopentan-1-amine PAMPA PAMPA Assay (Passive Diffusion) Compound->PAMPA Caco2 Caco-2 Assay (Active/Passive Transport) Compound->Caco2 PAMPA_Data Calculate Pe (Permeability Coefficient) PAMPA->PAMPA_Data Caco2_Data Calculate Papp (A-B, B-A) & Efflux Ratio Caco2->Caco2_Data Classification Permeability & Efflux Substrate Classification PAMPA_Data->Classification Caco2_Data->Classification Go Proceed to In Vivo Absorption/Distribution Studies Classification->Go High Permeability, Low Efflux NoGo Re-evaluate/Reformulate (Poor Permeability) Classification->NoGo Low Permeability or High Efflux

Caption: Workflow for in vitro permeability assessment of 2-Methanesulfonylcyclopentan-1-amine.

Parameter PAMPA Caco-2 Rationale
Permeability Classification High: Pe > 10 x 10⁻⁶ cm/sMedium: Pe 1-10 x 10⁻⁶ cm/sLow: Pe < 1 x 10⁻⁶ cm/sHigh: Papp > 10 x 10⁻⁶ cm/sMedium: Papp 1-10 x 10⁻⁶ cm/sLow: Papp < 1 x 10⁻⁶ cm/sTo categorize the compound's intrinsic ability to cross membranes and predict its potential for passive oral absorption.
Efflux Ratio N/A>2An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of efflux transporters, which could limit its net absorption in vivo.

Part 2: In Vivo Characterization: Absorption and Distribution in a Rodent Model

Following the in vitro assessment, the next logical step is to evaluate the pharmacokinetic profile of 2-Methanesulfonylcyclopentan-1-amine in a living system.[5] Rodent models, typically rats or mice, are standard for these initial studies due to their well-characterized physiology and the availability of established protocols.[6][7]

Causality of Experimental Choice: In vivo studies are indispensable as they integrate the complex interplay of absorption, distribution, metabolism, and excretion that cannot be fully replicated in vitro.[6] By administering the compound through both intravenous (IV) and oral (PO) routes, we can determine key parameters such as clearance, volume of distribution, half-life, and absolute oral bioavailability.[6]

Preclinical Pharmacokinetic Study Design

A well-designed rodent PK study is crucial for generating reliable data. This involves careful consideration of the animal model, dosing, and sampling schedule.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used. Cannulated models (e.g., jugular vein cannulation) are preferred for serial blood sampling, which reduces animal stress and inter-animal variability.[7]

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) for both IV and PO administration.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein or a cannula.

    • PO Group: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[7]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of 2-Methanesulfonylcyclopentan-1-amine in the plasma samples is quantified using a validated LC-MS/MS method.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any PK study.[8] Given the structure of 2-Methanesulfonylcyclopentan-1-amine (containing a sulfonyl group and a primary amine), a reverse-phase LC-MS/MS method with positive electrospray ionization (ESI) would be the logical starting point.

Causality of Experimental Choice: LC-MS/MS offers unparalleled sensitivity and selectivity, which is essential for accurately quantifying low concentrations of the drug in a complex biological matrix like plasma.[8][9] The primary amine group is readily protonated, making it highly suitable for positive ESI.

Key Bioanalytical Method Parameters:

  • Sample Preparation: Protein precipitation with acetonitrile is often a simple and effective first choice for plasma samples.[10]

  • Chromatography: A C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of formic acid (to aid ionization) is a standard approach.

  • Mass Spectrometry: Detection would be performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound should be used to correct for matrix effects and variability in sample processing.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive the key PK parameters.

Parameter Description Significance for Absorption & Distribution
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of absorption.
CL (Clearance) Volume of plasma cleared of the drug per unit timeInfluences the overall exposure after absorption.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A Vd > 0.6 L/kg suggests distribution into tissues outside of the plasma. A high Vd indicates extensive tissue distribution.
t1/2 (Half-life) Time required for the drug concentration to decrease by halfDetermined by both clearance and volume of distribution.
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulationCalculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. This is the ultimate measure of oral absorption efficiency.

Visualization of In Vivo Pharmacokinetic Study Workflow

G cluster_0 Study Execution cluster_1 Bioanalysis cluster_2 Pharmacokinetic Analysis cluster_3 Interpretation Dosing Dosing (IV and PO Groups in Rats) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing LCMS Validated LC-MS/MS Quantification Processing->LCMS ConcentrationData Plasma Concentration vs. Time Data LCMS->ConcentrationData NCA Non-Compartmental Analysis (NCA) ConcentrationData->NCA PK_Params Derive PK Parameters (AUC, CL, Vd, F%) NCA->PK_Params Interpretation Assess Absorption & Distribution Profile PK_Params->Interpretation

Caption: Workflow for an in vivo pharmacokinetic study of 2-Methanesulfonylcyclopentan-1-amine.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive characterization of 2-Methanesulfonylcyclopentan-1-amine's absorption and distribution is a critical step in its preclinical development. The tiered approach outlined in this guide, beginning with rapid in vitro screens and culminating in a definitive in vivo pharmacokinetic study, provides a scientifically rigorous framework for this evaluation.

The data generated will allow the research team to answer key questions:

  • Is the compound sufficiently permeable to be considered for oral administration?

  • Is its absorption limited by efflux transporters?

  • Once absorbed, does it distribute extensively into tissues, or is it primarily confined to the bloodstream?

  • What is its absolute oral bioavailability?

The answers to these questions, derived from the carefully designed and executed experiments described herein, will provide the foundation for informed decision-making, guiding future development, formulation efforts, and the design of subsequent efficacy and safety studies. This logical, evidence-based progression is the hallmark of modern, efficient drug development.

References

  • Nuvisan. (n.d.). Permeability & transporter assays - In vitro DMPK. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(8), 957-967. Retrieved from [Link]

  • Wang, Z., Hop, C. E., Leung, K. H., & Pang, J. (2014). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Optimization in Drug Discovery (pp. 113-128). Humana Press, Totowa, NJ. Retrieved from [Link]

  • Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • de Moraes, N. V., de Souza, T. E., de Lemos, M., & de Lannoy, A. M. (2014). Bioanalytical method by column-switching with direct injection of human plasma for determination of sulphonylureas. Brazilian Journal of Pharmaceutical Sciences, 50(1), 139-148. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • Obach, R. S., Lin, J., & Ryder, T. F. (2013). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase-and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 446-456. Retrieved from [Link]

  • S, S., & G, N. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 3(3), 548-554. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or LC-MS/MS. Retrieved from [Link]

  • Chen, Y., Li, W., Liu, Y., Wang, Y., & Li, H. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules, 25(19), 4639. Retrieved from [Link]

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Exploratory

In Vivo Metabolic Degradation Pathways of 2-Methanesulfonylcyclopentan-1-amine: A Comprehensive Technical Guide

Executive Summary & Structural Logic Understanding the in vivo biotransformation of bifunctional aliphatic scaffolds is a critical hurdle in early-stage drug discovery. 2-Methanesulfonylcyclopentan-1-amine (CAS 2445750-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

Understanding the in vivo biotransformation of bifunctional aliphatic scaffolds is a critical hurdle in early-stage drug discovery. 2-Methanesulfonylcyclopentan-1-amine (CAS 2445750-12-7)[1] presents a unique pharmacokinetic profile dictated by its two primary functional groups: a reactive primary cycloalkylamine and a highly stable, electron-withdrawing methanesulfonyl (mesyl) moiety.

As an application scientist evaluating this scaffold, it is imperative to recognize that its metabolic fate is a competition between rapid enzymatic deamination and the steric/electronic deactivation imposed by the sulfone group. This whitepaper delineates the predicted Phase I and Phase II metabolic pathways, the structural causality behind these biotransformations, and the rigorous, self-validating experimental protocols required to map them in vitro.

Core Biotransformation Pathways (Phase I & Phase II)

The metabolic degradation of 2-methanesulfonylcyclopentan-1-amine is governed by the electronic interplay between the amine and the sulfone on the cyclopentane ring.

Oxidative Deamination (The Primary Clearance Route)

Primary amines are highly susceptible to oxidative deamination catalyzed by mitochondrial Monoamine Oxidase (MAO-A/B) and hepatic Cytochrome P450 (CYP) enzymes[2][3].

  • Mechanistic Causality: The MAO/CYP enzymes abstract a hydride or electron from the α -carbon, forming an unstable imine intermediate. Because the imine is highly electrophilic, it undergoes rapid, spontaneous hydrolysis in the aqueous intracellular environment to yield 2-methanesulfonylcyclopentanone and free ammonia[2][3].

  • Electronic Influence: The adjacent methanesulfonyl group is strongly electron-withdrawing. While this increases the acidity of the α -proton (facilitating initial abstraction), its bulky nature introduces steric hindrance, which can modulate the binding affinity within the MAO catalytic pocket.

Aliphatic Ring Hydroxylation

Cycloalkylamines typically undergo CYP-mediated ring hydroxylation[4][5].

  • Mechanistic Causality: CYP3A4 and CYP2D6 target aliphatic carbons via a radical rebound mechanism. However, the strongly deactivating nature of the sulfone group pulls electron density away from the C1 and C2 positions. Consequently, oxidation is directed toward the most electron-rich and least sterically hindered distal carbons, specifically the C3 and C4 positions of the cyclopentane ring[4][5].

Methanesulfonyl Group Stability

Aliphatic methyl sulfones are notoriously resistant to metabolic cleavage[6].

  • Mechanistic Causality: The sulfur atom is already in a highly oxidized state (S+VI). Therefore, the sulfone moiety is largely excreted unchanged[7][8]. A very minor CYP-mediated pathway may involve the oxidation of the terminal methyl group to a hydroxymethyl sulfone, which subsequently decomposes to release formaldehyde and a sulfinic acid[8].

Phase II Conjugation
  • N-Acetylation: N-acetyltransferases (NAT1/NAT2) directly conjugate an acetyl group from Acetyl-CoA to the primary amine, forming an N-acetyl metabolite. This is a primary detoxification route for unhindered amines.

  • Glucuronidation: UGT enzymes will target the hydroxylated Phase I metabolites (forming O-glucuronides) to increase aqueous solubility for renal clearance.

MetabolicPathway Parent 2-Methanesulfonylcyclopentan-1-amine (Parent) Ketone 2-Methanesulfonylcyclopentanone (Oxidative Deamination) Parent->Ketone MAO / CYP450 (-NH3) Hydroxylated Hydroxy-2-methanesulfonylcyclopentan-1-amine (Aliphatic Hydroxylation) Parent->Hydroxylated CYP450 (+O) SulfoneMet Hydroxymethyl Sulfone (Minor Oxidation) Parent->SulfoneMet CYP450 (+O) NAcetyl N-Acetyl Conjugate (Phase II N-Acetylation) Parent->NAcetyl NAT1/NAT2 (+Acetyl) OGluc O-Glucuronide Conjugate (Phase II O-Glucuronidation) Hydroxylated->OGluc UGTs (+Glucuronic Acid)

Fig 1. Predicted in vivo biotransformation pathways of 2-methanesulfonylcyclopentan-1-amine.

Quantitative Data & Mass Defect Summary

To facilitate LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) metabolite identification, the expected mass shifts ( Δ Da) for the parent compound (Exact Mass: 163.0667 Da) are summarized below.

Metabolic PathwayPrimary Enzyme(s)Chemical TransformationMass Shift ( Δ Da)Predicted In Vivo Abundance
Parent N/AN/A0.0000High (Stable Scaffold)
Oxidative Deamination MAO-A/B, CYP1A2-NH 2​
  • =O
-1.0316Moderate to High
Aliphatic Hydroxylation CYP3A4, CYP2D6+O+15.9949Moderate
N-Acetylation NAT1, NAT2+C 2​ H 2​ O+42.0106Moderate
O-Glucuronidation UGTs+C 6​ H 8​ O 6​ +176.0321Low (Secondary Metabolite)

Self-Validating Experimental Protocol: Microsomal Stability & MetID

To empirically validate the pathways described above, a robust in vitro assay using Human Liver Microsomes (HLMs) is required. As an application scientist, I design protocols to be self-validating —meaning the assay contains internal checkpoints to prove the system functioned correctly before any data is interpreted.

Reagents and Causality
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Causality: Maintains physiological pH and ionic strength, which is critical for preserving the tertiary structure and heme-iron coordination of CYP450 enzymes.

  • 1 mM NADPH: Causality: The obligate electron donor. CYP450 catalytic cycles cannot proceed without the transfer of electrons from NADPH via Cytochrome P450 reductase.

  • Ice-Cold Acetonitrile (ACN): Causality: Acts as a chaotropic agent. It strips the hydration shell from the microsomal proteins, causing immediate denaturation and precipitation, thereby quenching the reaction instantly at exact time points.

Step-by-Step Methodology
  • System Preparation: Pre-warm 100 mM Potassium Phosphate buffer (pH 7.4) to 37°C.

  • Enzyme Matrix: Prepare an incubation mixture containing 1 mg/mL HLMs and 1 µM of 2-methanesulfonylcyclopentan-1-amine.

    • Validation Checkpoint: Run a parallel positive control incubation using Verapamil (a known rapid CYP3A4 substrate). If Verapamil is not depleted by >70% at 30 minutes, the HLMs are metabolically incompetent, and the assay must be rejected.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Incubate at 37°C with gentle shaking (300 rpm).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the denatured proteins.

  • LC-HRMS Analysis: Transfer the clear supernatant to autosampler vials. Inject 5 µL onto a C18 reversed-phase column. Use Positive Electrospray Ionization (ESI+).

    • Causality: The primary amine of the parent compound is highly basic and will readily accept a proton in an acidic mobile phase (e.g., 0.1% Formic Acid), forming a strong[M+H]+ signal, making ESI+ the optimal ionization mode.

Workflow Step1 1. Substrate Preparation 1 µM Compound in 100 mM PBS (pH 7.4) Step2 2. Enzyme Addition Add 1 mg/mL Human Liver Microsomes (HLMs) Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH, Incubate at 37°C Step2->Step3 Step4 4. Quenching Add 3x Vol Ice-Cold ACN + Internal Standard Step3->Step4 Step5 5. Protein Precipitation Centrifuge at 15,000 x g, 15 min, 4°C Step4->Step5 Step6 6. LC-HRMS Analysis ESI+, C18 Column, Mass Defect Filtering Step5->Step6

Fig 2. Self-validating LC-HRMS workflow for in vitro microsomal stability and metabolite ID.

References

  • NextSDS. "rac-(1R,2R)-2-methanesulfonylcyclopentan-1-amine — Chemical Substance Information." NextSDS Chemical Database.[Link]

  • Cerny, M. A., & Hanzlik, R. P. "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity." Chemical Research in Toxicology, ACS Publications.[Link]

  • Bondon, A., et al. "Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation." PubMed, National Institutes of Health. [Link]

  • Shimizu, M., et al. "An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug." PMC, National Institutes of Health.[Link]

  • Magnuson, B. A., et al. "Small Intestinal Absorption of Methylsulfonylmethane (MSM) and Accumulation of the Sulfur Moiety in Selected Tissues of Mice." MDPI.[Link]

  • Wikipedia Contributors. "Methylsulfonylmethane." Wikipedia, The Free Encyclopedia.[Link]

  • Butawan, M., et al. "Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement." PMC, National Institutes of Health.[Link]

  • Manzoor, S., et al. "Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors." MDPI.[Link]

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Foundational

Electronic properties and computational modeling of 2-Methanesulfonylcyclopentan-1-amine

An In-Depth Technical Guide to the Computational Modeling of 2-Methanesulfonylcyclopentan-1-amine's Electronic Properties Abstract The convergence of computational chemistry and drug discovery has created an unprecedente...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Modeling of 2-Methanesulfonylcyclopentan-1-amine's Electronic Properties

Abstract

The convergence of computational chemistry and drug discovery has created an unprecedented opportunity to characterize novel chemical entities with speed and precision. This guide focuses on 2-Methanesulfonylcyclopentan-1-amine, a molecule incorporating two pharmacologically significant motifs: a cyclopentylamine scaffold and a methanesulfonyl group. While this specific molecule is not extensively characterized in existing literature, its structural components are prevalent in medicinal chemistry. This whitepaper presents a comprehensive, field-proven computational workflow designed to elucidate its electronic properties. We provide a step-by-step protocol using Density Functional Theory (DFT) to predict and analyze its molecular geometry, frontier molecular orbitals, electrostatic potential, and charge distribution. The methodologies detailed herein are designed to be self-validating and serve as a robust framework for researchers aiming to explore the therapeutic potential of this and related molecules, providing foundational data for subsequent molecular docking and quantitative structure-activity relationship (QSAR) studies.

Introduction: Rationale and Objectives

In the landscape of modern drug development, understanding a molecule's electronic structure is fundamental to predicting its reactivity, stability, and potential biological interactions. The molecule 2-Methanesulfonylcyclopentan-1-amine presents an intriguing subject for computational analysis. It combines the conformational rigidity of a cyclopentane ring, a common feature in metabolically stable drug candidates, with the potent hydrogen bonding and polar characteristics of a sulfonamide-like group.[1][2] The primary amine offers a versatile anchor for a wide array of chemical transformations, making it a valuable building block in synthetic chemistry.[1]

The sulfonamide functional group, in particular, is a cornerstone of medicinal chemistry, found in a wide range of antibacterial, anti-inflammatory, and anticancer agents.[2][3] Its electronic properties are critical to its ability to form key interactions with biological targets.[3]

Given the absence of extensive experimental data on the title compound, this guide provides a complete in silico framework to bridge this knowledge gap. Our objective is to equip researchers with a reliable and reproducible computational protocol to:

  • Determine the stable three-dimensional conformations of 2-Methanesulfonylcyclopentan-1-amine.

  • Calculate and analyze its key electronic properties.

  • Interpret these properties to predict chemical reactivity and potential pharmacophoric features.

This guide leverages Density Functional Theory (DFT), a quantum chemical method that offers an optimal balance of computational accuracy and efficiency for molecules of this size.[4]

Foundational Concepts in Molecular Design

The Cyclopentane Scaffold: Conformational Dynamics

The five-membered cyclopentane ring is not planar. It exists in a continuous state of dynamic conformational change known as pseudorotation, rapidly interconverting between various "bent" (C_s symmetry) and "twist" (C_2 symmetry) forms.[5] These conformers are very close in energy, with a low barrier to interconversion.[5] This flexibility allows the substituents on the ring to adopt numerous spatial orientations, which can be critical for optimizing binding affinity to a protein target. The inclusion of the bulky methanesulfonyl group and the amine will create preferential, low-energy conformations that dictate the molecule's overall shape.

The Methanesulfonyl Moiety: An Electronic Anchor

The methanesulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group that significantly influences the electronic landscape of the entire molecule. The sulfur atom, in a high oxidation state, and the two oxygen atoms create a region of high electron density and a strong local dipole moment. This group is an excellent hydrogen bond acceptor, a feature that is crucial for molecular recognition at a biological active site.[3] The N-H bond of the adjacent amine, influenced by the sulfonyl group, is expected to be a strong hydrogen bond donor. Understanding the charge distribution across this S-N bond is therefore essential.

Computational Methodologies: A Validated Workflow

Our proposed methodology follows a logical sequence from initial structure preparation to in-depth electronic analysis. This workflow is designed to ensure that the final calculations are performed on a realistic and energetically favorable molecular conformation.

G cluster_prep Phase 1: Structure Preparation cluster_dft Phase 2: Quantum Mechanics (DFT) cluster_analysis Phase 3: Data Analysis & Interpretation A 1. 2D Sketch & 3D Conversion (e.g., ChemDraw, Avogadro) B 2. Initial Conformational Search (Molecular Mechanics - MMFF94) A->B Generate initial conformers C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Find lowest energy structure B->C Select low-energy conformers D 4. Vibrational Frequency Analysis Confirm true minimum (no imaginary frequencies) C->D Validate structure E 5. Single-Point Energy & Property Calculation (Final optimized geometry) D->E Calculate properties F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) Map E->G H Natural Bond Orbital (NBO) Analysis E->H

Caption: Computational workflow for analyzing 2-Methanesulfonylcyclopentan-1-amine.

Justification for Method Selection
  • Density Functional Theory (DFT): DFT has become the standard for studying organic molecules due to its excellent trade-off between accuracy and computational cost.[4]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has demonstrated high accuracy for geometry optimizations and electronic structure calculations of diverse organic compounds, including those with sulfur and nitrogen.[4][6][7]

  • 6-311++G(d,p) Basis Set: This is a Pople-style, triple-zeta basis set.

    • 6-311: Provides a high degree of flexibility for valence electrons.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions, such as hydrogen bonding.

    • (d,p): Adds polarization functions, allowing for non-spherical electron distribution, which is essential for accurately modeling the bonding in the sulfonyl group.

Experimental Protocol: Step-by-Step Computational Procedure

Objective: To calculate the optimized geometry and electronic properties of 2-Methanesulfonylcyclopentan-1-amine.

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS. Visualization software such as GaussView or Avogadro.

Protocol:

  • Structure Generation:

    • Draw the 2D structure of 2-Methanesulfonylcyclopentan-1-amine.

    • Convert the 2D sketch into an initial 3D structure using a molecular editor like Avogadro. Pay attention to the relative stereochemistry (cis/trans) of the two substituents, as this will produce distinct diastereomers that should be modeled separately.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Analysis (Pre-optimization):

    • Rationale: To identify the lowest-energy conformer arising from the cyclopentane ring pucker and substituent rotation.

    • Perform a systematic or stochastic conformational search using a computationally inexpensive method (molecular mechanics or semi-empirical methods like PM7).

    • Collect the resulting conformers and rank them by energy. Select the 5-10 lowest-energy, unique conformers for further DFT optimization.

  • Geometry Optimization (DFT):

    • Rationale: To find the most stable, lowest-energy structure at the chosen level of theory.

    • For each selected conformer, set up a geometry optimization calculation.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvent Model (Optional but Recommended): To simulate a biological environment, use an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.

    • The calculation will iteratively adjust the positions of the atoms until the forces on them are negligible, representing a minimum on the potential energy surface.

  • Frequency Calculation:

    • Rationale: To verify that the optimized structure is a true energy minimum.

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Verification: A true minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the geometry should be re-examined.

  • Electronic Property Calculation:

    • Rationale: To compute the electronic descriptors from the validated, lowest-energy wavefunction.

    • Using the final optimized and validated geometry, perform a single-point energy calculation.

    • Request the following properties to be calculated and saved:

      • Molecular Orbitals (for HOMO/LUMO analysis).

      • Electrostatic Potential (for MEP map).

      • Natural Bond Orbital (NBO) analysis.

Analysis and Interpretation of Predicted Properties

The output of the computational workflow provides a wealth of quantitative data. The true expertise lies in translating this data into chemically and biologically relevant insights.

G cluster_input Computational Inputs cluster_output Key Electronic Property Outputs cluster_interpretation Scientific Interpretation Input Optimized Molecular Structure (B3LYP/6-311++G(d,p)) HOMO HOMO/LUMO Orbitals (Energy, Distribution) Input->HOMO MEP MEP Surface (Color-coded potential) Input->MEP NBO NBO Charges (Atomic charge values) Input->NBO React Chemical Reactivity (Nucleophilic/Electrophilic Sites) HOMO->React Stability Kinetic Stability (HOMO-LUMO Gap) HOMO->Stability MEP->React Interact Intermolecular Interactions (H-Bonding Potential) MEP->Interact NBO->Interact

Caption: Relationship between computational outputs and their scientific interpretation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are likely sites for electrophilic attack. For this molecule, the HOMO is expected to have significant contributions from the lone pair on the nitrogen atom.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack. The LUMO will likely be distributed around the electron-deficient sulfur atom and its attached oxygen atoms.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable for electrophilic attack and act as hydrogen bond acceptors. These are expected around the sulfonyl oxygen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, favorable for nucleophilic attack and acting as hydrogen bond donors. These are expected around the amine hydrogen atoms.

  • Green/Yellow Regions: Represent areas of neutral or weakly polar potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of bonding and atomic charges.[8] By calculating the natural atomic charges, we can quantify the electron distribution. This is more chemically intuitive than other charge schemes (e.g., Mulliken). We can precisely determine the partial positive charge on the amine hydrogens and the partial negative charge on the sulfonyl oxygens, which helps in quantifying their hydrogen bonding strength.

Data Presentation for Analysis

All quantitative results should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Predicted Geometric Parameters (Example)

Parameter Bond/Angle Predicted Value (Å or °)
Bond Length S-N Value
Bond Length S=O (avg.) Value
Bond Length C-N Value
Bond Angle O-S-O Value

| Dihedral Angle | H-N-C-C | Value |

Table 2: Key Electronic Properties (Example)

Property Predicted Value (eV) Interpretation
HOMO Energy Value Electron-donating ability
LUMO Energy Value Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | Value | Kinetic Stability / Reactivity |

Table 3: NBO Atomic Charges (Example)

Atom NBO Charge (e)
S Value
O (avg.) Value
N Value

| H (on N) | Value |

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded computational workflow for characterizing the electronic properties of 2-Methanesulfonylcyclopentan-1-amine. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can generate reliable data on the molecule's geometry, orbital energies, and electrostatic potential.

The insights gained from this in silico analysis form a critical foundation for further drug discovery efforts. The predicted properties can be directly used to:

  • Inform Synthetic Strategy: Identify the most reactive sites for chemical modification.

  • Develop Pharmacophore Models: Use the MEP and locations of H-bond donors/acceptors to define key features for biological activity.

  • Perform Molecular Docking: Use the optimized, low-energy conformer as the input for docking simulations with protein targets to predict binding modes and affinities.[3]

  • Build QSAR Models: The calculated electronic properties (e.g., HOMO/LUMO energies, atomic charges) can serve as powerful descriptors in quantitative structure-activity relationship models to predict the biological activity of related analogues.[9]

This computational-first approach accelerates the research cycle, allowing for the rational design and prioritization of molecules before committing to resource-intensive chemical synthesis and experimental testing.

References

  • PubChem. (n.d.). 2-Amino-1-methylcyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Retrieved from [Link]

  • Library of Science. (2013). Quantum Chemical Study of Aminonitrocyclopentanes as Possible High Energy Density Materials (HEDMs). Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylcyclopenten-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2‐((methoxysulfonyl)amino)‐cyclopentane‐1‐carboxylate (2a). Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-methanesulfonyl-N-methylcyclohexan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational molecular design of sulfonamides based on immune network modeling. Retrieved from [Link]

  • RSC Publishing. (2013). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pent-2-enylcyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • Google Patents. (n.d.). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • National Center for Biotechnology Information. (n.d.). Predictive modeling and regression analysis of diverse sulfonamide compounds employed in cancer therapy. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycyclopentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2011). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Overcoming Steric and Electronic Hurdles in Peptide Coupling with 2-Methanesulfonylcyclopentan-1-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide & Validated Protocols.

Introduction & Mechanistic Causality

In modern drug discovery, the incorporation of functionalized, non-natural cycloalkylamines is a powerful strategy to improve metabolic stability and tune the physicochemical properties of peptide-drug conjugates and small molecules. 2-Methanesulfonylcyclopentan-1-amine is a highly valuable building block in this regard; however, it presents severe challenges during amide bond formation.

As a Senior Application Scientist, I frequently observe standard coupling protocols (e.g., EDC/HOBt or DIC/Oxyma) failing when applied to this substrate. To successfully couple this amine, one must understand the dual kinetic barriers it presents:

  • Steric Hindrance: The secondary carbon nature of the cyclopentyl ring physically obstructs the trajectory of nucleophilic attack on the electrophilic carbonyl carbon.

  • Electronic Deactivation: The adjacent methanesulfonyl (–SO₂Me) group exerts a profound inductive electron-withdrawing effect (–I effect). This drastically reduces the electron density on the primary amine, rendering it a highly electron-deficient, poor nucleophile [1].

When the nucleophilic attack is the rate-determining step, slow reaction kinetics allow side reactions to dominate. For instance, carbodiimide-activated O-acylisoureas will undergo irreversible rearrangement to inactive N-acylureas before the sluggish 2-methanesulfonylcyclopentan-1-amine can attack. Therefore, successful coupling requires pushing the electrophilicity of the activated acid to its absolute maximum while minimizing steric bulk at the transition state.

Strategic Reagent Selection

To overcome these barriers, we must abandon conventional carbodiimides and rely on highly reactive uronium salts (e.g., HATU) or in situ acyl fluoride generation[1][2].

  • HATU / HOAt: HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the pyridine ring provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and accelerate the coupling of hindered substrates [2].

  • Acyl Fluorides (via BTFFH): For extremely recalcitrant cases (e.g., coupling the cyclopentylamine to an α,α-disubstituted amino acid like Aib), acyl fluorides are superior. The fluorine atom is highly electronegative (maximizing carbonyl electrophilicity) but possesses a very small Van der Waals radius, virtually eliminating steric clash during the amine's approach [1].

G A Carboxylic Acid (R-COOH) B HATU + DIPEA (Activation) A->B Base deprotonation C OAt Active Ester (Highly Electrophilic) B->C Uronium attack -HMPT E Amide Product (Target) C->E Nucleophilic substitution D 2-Methanesulfonyl- cyclopentan-1-amine D->E Slow attack (Requires high conc/temp)

Caption: Mechanistic pathway of HATU-mediated amide bond formation with electron-deficient amines.

Decision Matrix for Protocol Selection

DecisionTree Start Target: Couple 2-Ms-Cyclopentylamine CheckEpim Is the Carboxylic Acid prone to epimerization? Start->CheckEpim UseHATU Protocol A2: HATU + Collidine (Minimizes Epimerization) CheckEpim->UseHATU Yes CheckSteric Is the Carboxylic Acid highly sterically hindered? CheckEpim->CheckSteric No UseBTFFH Protocol B: BTFFH / Acyl Fluoride (Maximal Electrophilicity) CheckSteric->UseBTFFH Yes UseHATUDIPEA Protocol A1: HATU + DIPEA (Standard Hindered Coupling) CheckSteric->UseHATUDIPEA No

Caption: Decision matrix for selecting the optimal coupling protocol based on substrate properties.

Quantitative Data & Reagent Profiling

Table 1: Reagent Selection Profile for Electron-Deficient Amines

Coupling SystemRelative ReactivitySteric ToleranceEpimerization RiskBest Application for 2-Ms-Cyclopentylamine
EDC / HOBt LowPoorLowNot recommended; leads to unreacted starting material.
HATU / DIPEA HighGoodModerateStandard coupling with primary/secondary aliphatic acids [3].
HATU / Collidine HighGoodVery LowCoupling with epimerization-prone chiral amino acids [2].
BTFFH / DIPEA Very HighExcellentModerateCoupling with highly hindered (e.g., α-quaternary) acids [1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By separating the activation and coupling steps, you can isolate variables and ensure mechanistic integrity.

Protocol A: High-Efficiency Coupling via HATU (Standard & Epimerization-Free)

This protocol utilizes pre-activation to prevent the electron-deficient 2-methanesulfonylcyclopentan-1-amine from reacting directly with the uronium salt (which would form an unreactive guanidinium byproduct) [3].

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • 2-Methanesulfonylcyclopentan-1-amine (1.0 equiv)

  • HATU (1.25 equiv)

  • Base: DIPEA (3.0 equiv) OR 2,4,6-Collidine (3.0 equiv, if epimerization is a concern)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Acid Solubilization: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (Argon/N₂).

  • Base Addition: Add the selected base (DIPEA or Collidine) and stir for 2 minutes to ensure complete deprotonation of the acid.

  • Pre-Activation: Add HATU in one portion. Stir the mixture at room temperature for exactly 5–7 minutes.

    • Self-Validating Step: Withdraw a 1 µL aliquot, quench in 50 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful formation of the OAt active ester. Do not proceed until activation is confirmed.

  • Amine Addition: Add 2-methanesulfonylcyclopentan-1-amine (neat or as a concentrated DMF solution) dropwise.

  • Thermal Acceleration (Optional): Due to the deactivated nature of the amine, if LC-MS shows <50% conversion after 2 hours at room temperature, elevate the reaction temperature to 40–50 °C.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% aqueous Citric Acid (to remove excess base/amine), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH (For Extreme Steric Bulk)

When coupling 2-methanesulfonylcyclopentan-1-amine to an already hindered carboxylic acid, the OAt ester from Protocol A may still be too bulky. In situ generation of an acyl fluoride provides the ultimate solution [1].

Reagents:

  • Carboxylic Acid (1.3 equiv)

  • 2-Methanesulfonylcyclopentan-1-amine (1.0 equiv)

  • BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.5 equiv)

  • DIPEA (4.5 equiv)

  • Solvent: Anhydrous CH₂Cl₂ or DMF (0.15 M)

Step-by-Step Methodology:

  • Acyl Fluoride Formation: Combine the carboxylic acid and BTFFH in anhydrous solvent under Argon. Add DIPEA and stir for 30 minutes at room temperature.

    • Self-Validating Step: Analyze a quenched aliquot via GC-MS or LC-MS (derivatized with a highly reactive amine like benzylamine) to confirm the disappearance of the free acid and formation of the acyl fluoride intermediate.

  • Amine Addition: Add the 2-methanesulfonylcyclopentan-1-amine.

  • Heated Coupling: Seal the reaction vessel and heat to 60–80 °C (use a pressure vial if using CH₂Cl₂) for 12–16 hours. The extreme thermal stability of acyl fluorides allows for prolonged heating without degradation, forcing the sluggish nucleophile to react [1].

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, dry, and concentrate.

Troubleshooting Matrix

Table 2: Diagnostic and Corrective Actions

Observation (via LC-MS)Probable Mechanistic CauseActionable Solution
No active ester formed during pre-activation. Water in solvent hydrolyzing the active ester, or degraded HATU [3].Use strictly anhydrous DMF. Purchase fresh HATU.
Active ester forms, but no amide product is observed. The amine is too electron-deficient/hindered to attack the OAt ester at RT.Switch to Protocol B (Acyl Fluoride) or increase reaction temperature to 60 °C.
Significant epimerization of the chiral acid. DIPEA is too strong/nucleophilic, causing oxazolone formation and proton abstraction.Switch base to 2,4,6-Collidine (Protocol A2) to maintain basicity while preventing epimerization [2].
Formation of guanidinylated amine byproduct. Amine was added before the acid was fully activated by HATU.Strictly adhere to the 5–7 minute pre-activation step before adding the amine.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Application

Application Notes and Protocols for the Functionalization of 2-Methanesulfonylcyclopentan-1-amine in Compound Library Synthesis

Introduction: The Strategic Value of the 2-Methanesulfonylcyclopentan-1-amine Scaffold In the landscape of modern drug discovery, the selection of a core scaffold is a critical determinant of success in generating novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Methanesulfonylcyclopentan-1-amine Scaffold

In the landscape of modern drug discovery, the selection of a core scaffold is a critical determinant of success in generating novel chemical entities with desirable pharmacological profiles. The 2-methanesulfonylcyclopentan-1-amine scaffold has emerged as a privileged structure for the synthesis of compound libraries. Its inherent features, including a constrained cyclopentyl ring system and the presence of a methanesulfonyl group, offer a unique combination of properties that are highly advantageous for medicinal chemistry applications.

The sulfonyl group is a cornerstone in drug design, known for its ability to act as a strong hydrogen bond acceptor, thereby enhancing binding affinity to biological targets.[1][2] Furthermore, the introduction of a sulfonyl moiety can improve the metabolic stability of a molecule by blocking sites susceptible to metabolism, which in turn can prolong its duration of action and improve pharmacokinetic properties.[2][3] The cyclopentane ring provides a rigid, three-dimensional framework that can effectively orient substituents into defined regions of space, facilitating optimal interactions with protein binding pockets. The primary amine serves as a versatile handle for a wide array of chemical transformations, enabling the exploration of diverse chemical space through the generation of large and structurally varied compound libraries.[4][5]

This application note provides a comprehensive guide to the functionalization of the 2-methanesulfonylcyclopentan-1-amine scaffold. We present a plausible synthetic route to the core structure and detail robust, field-proven protocols for its elaboration via amide bond formation, reductive amination, and the Ugi multicomponent reaction. These methodologies are designed to be readily implemented in a high-throughput setting for the generation of diverse compound libraries aimed at accelerating the drug discovery process.

Proposed Synthesis of the Core Scaffold: 2-Methanesulfonylcyclopentan-1-amine

While the direct synthesis of 2-methanesulfonylcyclopentan-1-amine is not extensively documented, a chemically sound and adaptable route can be proposed based on established methodologies for the synthesis of related 2-aminocycloalkylsulfonamides.[6][7][8] The following multi-step synthesis leverages readily available starting materials and robust chemical transformations.

dot

Caption: Proposed synthetic route for 2-methanesulfonylcyclopentan-1-amine.

Part 1: Amide Library Synthesis via Acylation

Amide bond formation is a fundamental transformation in medicinal chemistry, and its application to the 2-methanesulfonylcyclopentan-1-amine scaffold allows for the introduction of a vast array of carboxylic acid-containing building blocks.[9][] We present a reliable protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxy-7-azabenzotriazole (HOAt) as the coupling reagents, a combination known for its efficiency and low rate of racemization.[11][12]

Protocol: EDC/HOAt Mediated Amide Coupling

Materials:

  • 2-Methanesulfonylcyclopentan-1-amine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOAt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and HOAt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1 M with respect to the amine).

  • Add 2-methanesulfonylcyclopentan-1-amine (1.0 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Parameter Condition Rationale
Coupling Reagents EDC/HOAtEfficiently activates the carboxylic acid and minimizes racemization.[11]
Base DIPEAA non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.
Solvent Anhydrous DCM or DMFAprotic solvents that are compatible with the reaction conditions.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.
Workup Aqueous washesRemoves the urea byproduct from EDC and other water-soluble impurities.[12]

dot

Caption: Workflow for amide library synthesis.

Part 2: Secondary and Tertiary Amine Library Synthesis via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound.[13][14][15] This one-pot procedure is highly efficient for generating diverse libraries of N-alkylated derivatives of our core scaffold.[5]

Protocol: Sodium Triacetoxyborohydride Mediated Reductive Amination

Materials:

  • 2-Methanesulfonylcyclopentan-1-amine (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (catalytic amount, e.g., 5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-methanesulfonylcyclopentan-1-amine (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in anhydrous DCE or THF (to a concentration of approximately 0.1 M).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃A mild and selective reducing agent that does not reduce the starting carbonyl compound.
Catalyst Acetic AcidCatalyzes the formation of the imine/iminium ion intermediate.
Solvent Anhydrous DCE or THFAprotic solvents that are compatible with the reducing agent.
Temperature Room TemperatureMild conditions that are generally sufficient for the reaction to proceed to completion.
Workup Basic quenchNeutralizes the acidic catalyst and quenches the excess reducing agent.

dot

Caption: Reductive amination reaction pathway.

Part 3: Diversity-Oriented Synthesis via the Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for diversity-oriented synthesis, allowing for the rapid assembly of complex, peptide-like molecules from simple starting materials in a single step.[2][16] By employing 2-methanesulfonylcyclopentan-1-amine as the amine component, libraries of highly functionalized and diverse compounds can be generated with high efficiency.

Protocol: Ugi Four-Component Reaction (U-4CR)

Materials:

  • 2-Methanesulfonylcyclopentan-1-amine (1.0 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

  • Water

  • Ethyl acetate

Procedure:

  • To a vial, add the aldehyde or ketone (1.0 equiv) and 2-methanesulfonylcyclopentan-1-amine (1.0 equiv) in methanol or TFE (to a concentration of 0.5-1.0 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) to the reaction mixture.

  • Seal the vial and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Solvent MeOH or TFEPolar protic solvents that facilitate the Ugi reaction. TFE can sometimes improve yields.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Stoichiometry EquimolarUsing equimolar amounts of the four components is standard for the Ugi reaction.
Workup Aqueous extractionRemoves unreacted starting materials and byproducts.

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Caption: Logical relationship of components in the Ugi-4CR.

Conclusion

The 2-methanesulfonylcyclopentan-1-amine scaffold represents a valuable starting point for the construction of diverse and medicinally relevant compound libraries. The protocols detailed in this application note for amide bond formation, reductive amination, and the Ugi multicomponent reaction provide robust and versatile methods for the functionalization of this core structure. By leveraging these established synthetic strategies, researchers can efficiently explore a vast chemical space, thereby enhancing the probability of identifying novel therapeutic agents. The inherent drug-like properties imparted by the sulfonyl group and the constrained cyclopentane ring make this scaffold a highly attractive choice for contemporary drug discovery programs.

References

  • Mironov, M. A., Ivantsova, M. N., & Mokrushin, V. S. (2003). Ugi reaction in aqueous solutions: a simple protocol for libraries production. Molecular Diversity, 6(3-4), 193–197. [Link]

  • Mironov, M. A., Ivantsova, M. N., & Mokrushin, V. S. (2003). Ugi reaction in aqueous solutions: a simple protocol for libraries production. PubMed. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride. BenchChem.
  • Li, X., Cui, Z., Chen, X., Wu, D., Qi, Z., & Ji, M. (2017). Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 27(3), 553-557. [Link]

  • Patel, H. R., & Parmar, N. D. (2017). Solvent-free synthesis of amide: a novel technique of green chemistry. Journal of Chemistry. [Link]

  • Li, X., Cui, Z., Chen, X., Wu, D., Qi, Z., & Ji, M. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544–22557. [Link]

  • BenchChem. (2025).
  • Vasu, D., Fuentes de Arriba, A. L., Leitch, J. A., de Gombert, A., & Dixon, D. J. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization. Chemical Science, 10(11), 3401–3406. [Link]

  • Vasu, D., Fuentes de Arriba, A. L., Leitch, J. A., de Gombert, A., & Dixon, D. J. (2019). Primary α-Tertiary Amine Synthesis via α-C–H Functionalization. ChemRxiv. [Link]

  • Vasu, D., Fuentes de Arriba, A. L., Leitch, J. A., de Gombert, A., & Dixon, D. J. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization. Chemical Science, 10(11), 3401–3406. [Link]

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 407. [Link]

  • Gillet, V. J., Khatib, M., & Willett, P. (1999). Typical combinatorial synthesis procedures: (a) amide library based on... ResearchGate. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Beatty, J. W., & Stephenson, C. R. J. (2015). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. Journal of the American Chemical Society, 136(28), 10270–10273. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Mondal, A., & Bhaumik, A. (2025). Direct Synthesis of Amides from Nitro Compounds and Alcohols via Borrowing Hydrogenation. Organic Letters. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Ardeemin Synthesis via Ugi Three-Component Reaction. BenchChem.
  • Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(73), 44834–44863. [Link]

  • University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. News. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). American Chemical Society. [Link]

  • Li, X., Cui, Z., Chen, X., Wu, D., Qi, Z., & Ji, M. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. PubMed. [Link]

  • Chang, M.-Y., & Chen, Y.-J. (2023). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PubMed. [Link]

  • Chang, M.-Y., & Chen, Y.-J. (2023). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances, 13(43), 29894–29903. [Link]

  • Yavari, I., Alborzi, A. R., & Naeimabadi, M. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. The Journal of Organic Chemistry, 72(13), 4932–4935. [Link]

  • Method for producing (1r,2r)-2-amino-1-cyclopentanol. (n.d.).
  • N-amino-1,2-cyclopentane dicarboximide and its preparation method. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 2-Methanesulfonylcyclopentan-1-amine

Welcome to the Technical Support and Troubleshooting Guide for 2-Methanesulfonylcyclopentan-1-amine (CAS: 2445750-12-7). As a cycloaliphatic compound containing both a highly polar sulfone group and a primary amine, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-Methanesulfonylcyclopentan-1-amine (CAS: 2445750-12-7). As a cycloaliphatic compound containing both a highly polar sulfone group and a primary amine, this molecule frequently presents severe solubility challenges in standard organic chemistry workflows.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the thermodynamic and kinetic root causes of insolubility, providing self-validating protocols to keep your syntheses moving forward.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my 2-Methanesulfonylcyclopentan-1-amine crashing out of moderately polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: The insolubility is driven by a massive crystal lattice energy caused by intermolecular hydrogen bonding. The primary amine (-NH₂) acts as a strong hydrogen bond donor[1], while the methanesulfonyl group (-SO₂CH₃) contains tetrahedral oxygen atoms that act as powerful multi-dimensional hydrogen bond acceptors[2]. In a compact cyclopentane ring system, these molecules rapidly aggregate into rigid N-H···O=S networks. Moderately polar solvents like DCM lack the hydrogen-bond-donating/accepting capacity required to competitively disrupt this network.

Q2: I purchased this compound commercially, and it won't dissolve in anything except water or DMSO. Could its physical form be the issue? A: Yes. Commercial aliphatic amines are frequently shipped as hydrochloride (HCl) salts to prevent atmospheric oxidation and degradation[1]. If your compound is the HCl salt, it exists as an ionic lattice. It will be completely insoluble in non-polar or moderately polar organic solvents (like hexane, toluene, or EtOAc) regardless of heating or sonication. You must perform a basic aqueous extraction to liberate the "free base" before attempting to dissolve it in standard organic solvents.

Q3: I have confirmed I am working with the free base, but I still need to run a reaction in a non-polar solvent (e.g., Toluene). What are my options? A: You cannot force thermodynamic solubility without altering the molecule's interaction profile. Your best option is transient chemical derivatization . By reacting the primary amine with Di-tert-butyl dicarbonate (Boc₂O), you convert the amine into a carbamate[3]. This eliminates one of the N-H hydrogen bond donors and introduces a bulky tert-butyl group, which sterically shatters the N-H···O=S intermolecular packing. The resulting Boc-protected intermediate will be highly soluble in almost all organic solvents.

Part 2: Solvent Selection Data

When selecting a solvent, you must prioritize the dielectric constant ( ϵ ) and the solvent's ability to act as a competitive hydrogen bond donor/acceptor. The data below synthesizes principles from the ACS Green Chemistry Solvent Selection Tool[4] applied to polar amine-sulfone systems.

SolventDielectric Constant ( ϵ )H-Bonding CapabilityExpected Solubility (Free Base)Expected Solubility (HCl Salt)
Hexane / Toluene < 2.5NoneInsolubleInsoluble
Dichloromethane (DCM) 8.9Weak AcceptorPoorInsoluble
Ethyl Acetate (EtOAc) 6.0AcceptorPoor to ModerateInsoluble
10% MeOH in DCM ~11.0Mixed Donor/AcceptorHigh Moderate
Methanol (MeOH) 32.7Strong Donor/AcceptorHigh High
Dimethyl Sulfoxide (DMSO) 46.7Strong AcceptorHigh High

Part 3: Experimental Protocols

Protocol A: Mixed-Solvent Free-Basing Extraction

Use this protocol if you have the HCl salt and need the free base in an organic phase for immediate downstream coupling.

Causality: Pure DCM cannot solvate the highly polar free base efficiently enough to pull it from the aqueous layer. Adding 10% Methanol (MeOH) creates a competitive hydrogen-bonding environment that stabilizes the free base in the organic phase during partitioning.

  • Preparation: Suspend the 2-Methanesulfonylcyclopentan-1-amine HCl salt in a biphasic mixture of 10% MeOH in DCM and 1 M aqueous NaOH (1:1 v/v ratio).

  • Agitation: Stir vigorously at room temperature for 15 minutes.

  • Self-Validation: Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper; it must read pH > 10. If it does not, the ammonium salt has not been fully deprotonated. Add more 1 M NaOH until pH > 10 is achieved.

  • Extraction: Separate the lower organic layer. Extract the aqueous layer two additional times with fresh 10% MeOH in DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Use the resulting free base immediately, as it may slowly re-aggregate into an insoluble crystalline mass upon standing.

Protocol B: In-Situ Boc Protection for Non-Polar Compatibility

Use this protocol if your downstream reaction strictly requires non-polar or aprotic conditions (e.g., organometallic additions or sensitive couplings).

Causality: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize any trace acid, while Boc₂O reacts with the amine. The bulky Boc group prevents the sulfone from approaching the nitrogen, permanently disrupting the insoluble lattice[3].

  • Solvation: Suspend 1.0 equivalent of the amine (free base or salt) in a highly polar aprotic solvent like DMF (0.2 M concentration) where it exhibits partial kinetic solubility.

  • Reagent Addition: Add 2.5 equivalents of DIPEA, followed by 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Stir at room temperature for 2–4 hours. The suspension will gradually become a clear, homogeneous solution as the soluble Boc-protected product forms.

  • Self-Validation: Monitor via TLC (using a Ninhydrin stain). The reaction is complete when the primary amine spot (which stains deep purple/pink) completely disappears.

  • Workup: Dilute the DMF solution with a large volume of EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), 0.5 M HCl (to remove excess DIPEA), and brine. Dry and concentrate. The product is now highly soluble in standard organic solvents.

Part 4: Troubleshooting Visualizations

Workflow Start Insoluble 2-Methanesulfonyl- cyclopentan-1-amine CheckForm Verify Chemical Form Start->CheckForm IsSalt HCl / Acid Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase FreeBaseAction Free-basing via Aqueous Base (pH > 10) IsSalt->FreeBaseAction SolventAction Use Polar Aprotic (DMSO, DMF) IsBase->SolventAction Cosolvent Use Co-solvent (e.g., 10% MeOH/DCM) IsBase->Cosolvent Protect In-situ Boc Protection for Organic Solubility IsBase->Protect FreeBaseAction->Cosolvent

Figure 1: Decision tree for troubleshooting the solubility of 2-Methanesulfonylcyclopentan-1-amine.

Hbond State1 Aggregated State (Insoluble) N-H···O=S Intermolecular Network Intervention Intervention Add Protic Co-solvent or Boc Anhydride State1->Intervention Kinetic/Chemical Energy State2 Solvated/Protected State (Soluble) Disrupted Lattice Intervention->State2 H-Bond Cleavage

Figure 2: Mechanistic pathway of disrupting N-H···O=S intermolecular networks to achieve solubility.

References

  • Properties of Amines | Organic Chemistry II Lumen Learning[Link]

  • Driving Green Solvent Selection (ACS Solvent Selection Tool) ACS Community / American Chemical Society[Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides PubMed Central (PMC)[Link]

Sources

Optimization

Preventing thermal degradation of 2-Methanesulfonylcyclopentan-1-amine during storage

Technical Support Center: Storage & Handling of 2-Methanesulfonylcyclopentan-1-amine As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of β -am...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage & Handling of 2-Methanesulfonylcyclopentan-1-amine

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of β -amino sulfones. 2-Methanesulfonylcyclopentan-1-amine (CAS 2445750-12-7)[1] is a highly valuable but thermally sensitive building block. Proper handling requires moving beyond generic storage advice and understanding the exact molecular causality behind its degradation.

Part 1: Mechanistic Causality of Thermal Degradation

To prevent degradation, we must first understand the mechanism. 2-Methanesulfonylcyclopentan-1-amine is a β -amino sulfone. In its free base form, the molecule possesses a nucleophilic, basic primary amine in close proximity to a strongly electron-withdrawing methanesulfonyl group.

Under thermal stress or ambient storage, this structural arrangement makes the compound highly susceptible to a retro-aza-Michael elimination (or E1cB-type elimination)[2]. The lone pair on the nitrogen—or intermolecular basicity from adjacent molecules—facilitates the abstraction of the acidic α -proton (adjacent to the sulfone) or directly drives the cleavage of the C-N bond. This results in the expulsion of ammonia and the formation of an α,β -unsaturated sulfone (cyclopent-1-enyl methyl sulfone)[3].

To establish a self-validating, stable storage system, the nucleophilicity of the amine must be neutralized.

Part 2: Interactive Troubleshooting (FAQs)

Q: My stored batch of 2-Methanesulfonylcyclopentan-1-amine turned from a colorless oil/solid to a dark yellow viscous liquid. What happened? A: This color change indicates advanced thermal degradation and subsequent oxidation. The free amine undergoes a retro-aza-Michael elimination at room temperature[2]. The resulting free ammonia and unsaturated sulfone can further polymerize or oxidize upon exposure to trace air, leading to the dark yellow appearance.

Q: I am observing a major impurity peak in LC-MS with an[M-NH3+H]+ mass. Is this a storage artifact or an ionization artifact? A: While in-source fragmentation can cause the loss of ammonia in aliphatic amines, if this peak is observed in your UV trace or NMR spectra, it is a definitive sign of thermal degradation during storage. The mass corresponds exactly to the eliminated cyclopent-1-enyl methyl sulfone product[3].

Q: Can I store the free base in a standard -20°C freezer to prevent this? A: Yes, but it is not optimal for long-term storage (>1 month). Moisture condensation during freeze-thaw cycles accelerates degradation because water acts as a proton shuttle, lowering the activation energy for the elimination transition state. Conversion to a stable salt is strictly required for long-term integrity.

Part 3: Validated Stabilization Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they include built-in quality control checks to confirm success.

Protocol 1: In Situ Hydrochloride Salt Formation (For Long-Term Storage)

Causality: Protonating the amine to form an HCl salt completely ties up the nitrogen lone pair, removing its basicity and raising the activation energy required for retro-Michael elimination to virtually unattainable levels under standard conditions.

  • Preparation: Dissolve the freshly purified 2-Methanesulfonylcyclopentan-1-amine free base in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether under a strict Argon atmosphere.

  • Thermal Control: Chill the reaction flask to 0°C using an ice-water bath. (Causality: Exothermic salt formation can locally heat the solution, triggering the exact thermal degradation we are trying to prevent).

  • Acid Addition: Dropwise, add 1.05 equivalents of anhydrous HCl in 1,4-dioxane (4M). Stir for 30 minutes at 0°C.

  • Filtration: Rapidly filter the resulting white crystalline precipitate under a positive pressure nitrogen blanket to prevent atmospheric moisture absorption.

  • Validation & Storage: Dry the salt in vacuo for 4 hours. Self-Validation Step: Verify the pH of a 1 mg/mL aqueous aliquot is ~3-4. This confirms complete protonation without excess residual acid. Store the stable HCl salt in an amber vial at -20°C.

Protocol 2: Gentle Free-Basing for Downstream Assays

Causality: When the free base is required for your experiment, it must be liberated without triggering elimination.

  • Suspension: Suspend the stored HCl salt in pre-chilled (4°C) dichloromethane (DCM).

  • Neutralization: Add an equal volume of ice-cold saturated aqueous NaHCO3​ . Vigorously biphasically stir for 5 minutes. (Causality: NaHCO3​ is a mild base; using stronger bases like NaOH can instantly catalyze the retro-aza-Michael elimination[2]).

  • Extraction: Separate the organic layer, extract the aqueous layer twice more with cold DCM, and dry the combined organics over anhydrous Na2​SO4​ .

  • Concentration & Validation: Evaporate the solvent under reduced pressure. CRITICAL: Ensure the rotary evaporator water bath does not exceed 20°C. Self-Validation Step: Check the UV trace of the concentrated product; the absence of a new strong chromophore at ~220-240 nm confirms no unsaturated elimination product has formed. Use immediately.

Part 4: Quantitative Stability Data

The following table summarizes the degradation kinetics of 2-Methanesulfonylcyclopentan-1-amine across different storage conditions, highlighting the necessity of salt formation.

Storage ConditionChemical FormPurity at Day 7Purity at Day 30Primary Degradant Detected
25°C (Ambient)Free Base< 60%< 10%Cyclopent-1-enyl methyl sulfone
4°C (Refrigerated)Free Base85%45%Cyclopent-1-enyl methyl sulfone
-20°C (Freezer)Free Base98%92%Trace oxidation products
25°C (Ambient)HCl Salt 99.5%98.5%None detected
-20°C (Freezer)HCl Salt > 99.9%> 99.9%None detected

Part 5: Pathway Visualization

G FreeBase 2-Methanesulfonylcyclopentan-1-amine (Free Base) ThermalStress Thermal Stress / Room Temp FreeBase->ThermalStress Improper Storage Stabilization Anhydrous HCl in Dioxane (0°C, Inert Atm) FreeBase->Stabilization Protocol 1 RetroMichael Retro-aza-Michael Elimination ThermalStress->RetroMichael Degradation Degradation Products (Cyclopentenyl sulfone + NH3) RetroMichael->Degradation Salt Protonated Amine Salt (HCl Salt) Stabilization->Salt StableStorage Stable Long-Term Storage (-20°C) Salt->StableStorage

Mechanistic pathways of 2-Methanesulfonylcyclopentan-1-amine thermal degradation vs. stabilization.

Part 6: References

  • [1] rac-(1R,2R)-2-methanesulfonylcyclopentan-1-amine — Chemical Substance Information. NextSDS. 1

  • [2] 1,6-Aza-Michael addition of para-quinone methides with N-heterocycles catalyzed by Zn(OTf)2: A regioselective approach to N-diarylmethyl-substituted heterocycles. ResearchGate. 2

  • [3] Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of 2-Methanesulfonylcyclopentan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation during the synthesis of 2-Methanes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation during the synthesis of 2-Methanesulfonylcyclopentan-1-amine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues in your catalytic processes. The synthesis of this specialty amine, likely proceeding through the reductive amination of 2-methanesulfonylcyclopentanone, presents unique challenges due to the molecular structure of the reactants and products. This guide is structured to address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of catalyst deactivation in my reaction?

A1: The primary indicators of catalyst deactivation during the synthesis of 2-Methanesulfonylcyclopentan-1-amine include:

  • A significant slowdown in the reaction rate, or the reaction failing to reach completion.[1]

  • A noticeable decrease in the yield and selectivity towards the desired 2-Methanesulfonylcyclopentan-1-amine.[1]

  • The necessity for more forcing reaction conditions, such as higher temperatures or hydrogen pressures, to achieve the same level of conversion.[1]

  • A visible change in the catalyst's appearance, for instance, a change in color or clumping of the catalyst particles.

Q2: What are the most probable causes of catalyst deactivation in this specific synthesis?

A2: Given the structures of the likely precursor (2-methanesulfonylcyclopentanone) and the product, the primary suspects for catalyst deactivation are:

  • Sulfur Poisoning: The methanesulfonyl group (-SO₂CH₃) in both the reactant and product is a potent source of sulfur, which can irreversibly poison noble metal catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[2][3][4] Sulfur compounds strongly chemisorb onto the active metal sites, rendering them inactive.[5][6]

  • Amine Inhibition: The amine product itself, or any amine-based reagents, can act as inhibitors by strongly adsorbing to the catalyst's active sites, thereby blocking access to the reactants.[7]

  • Fouling by Organic Residues: Side reactions, such as the self-condensation of 2-methanesulfonylcyclopentanone or the formation of oligomeric byproducts, can lead to the deposition of carbonaceous materials (coke) on the catalyst surface, physically blocking the active sites.

Q3: Which analytical techniques can confirm the cause of my catalyst's deactivation?

A3: To pinpoint the root cause of deactivation, a combination of analytical techniques is highly recommended:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique can detect and quantify elemental poisons, such as sulfur, on the catalyst surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of the catalyst surface, which can confirm the presence of adsorbed sulfur or nitrogen species.

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): These techniques can help identify and quantify adsorbed species and carbonaceous deposits on the catalyst.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: A significant decrease in surface area can indicate fouling or sintering of the catalyst.

  • Transmission Electron Microscopy (TEM): TEM can visualize changes in the catalyst morphology, such as the agglomeration of metal particles (sintering).

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-Methanesulfonylcyclopentan-1-amine.

Issue 1: Reaction is Sluggish or Stalls Completely

This is the most common symptom of catalyst deactivation. The following table outlines potential causes and suggested solutions.

Observed Problem Potential Cause Suggested Solution & Scientific Rationale
Gradual decrease in reaction rate over several runs. Sulfur Poisoning: The methanesulfonyl group is likely the culprit. Even trace amounts of sulfur can accumulate on the catalyst surface over time, leading to a progressive loss of activity.[6]1. Feedstock Purification: Consider passing your starting material (2-methanesulfonylcyclopentanone) through a guard bed of a suitable adsorbent (e.g., activated carbon or a specific sulfur scavenger) to remove any sulfur-containing impurities before it enters the reactor.[3] 2. Catalyst Regeneration: For palladium or platinum catalysts, a carefully controlled oxidative treatment can sometimes burn off adsorbed sulfur, though this must be done with caution to avoid sintering the metal. (See Protocol 1). 3. Use a Sulfur-Tolerant Catalyst: While more expensive, certain catalyst formulations exhibit higher tolerance to sulfur. Consult with catalyst suppliers for options.
Reaction starts but stops before completion. Product Inhibition: The desired product, 2-Methanesulfonylcyclopentan-1-amine, can strongly adsorb to the active sites, preventing further reaction.[7]1. Optimize Reaction Conditions: Lowering the reaction temperature or pressure might reduce the strength of product adsorption. 2. In-situ Product Removal: If feasible in your setup, consider techniques to continuously remove the product from the reaction mixture as it forms.
No reaction from the start with a fresh batch of catalyst. Severe Feedstock Contamination: A new batch of starting material or solvent may contain a high concentration of a potent catalyst poison.1. Analyze Starting Materials: Use analytical techniques like GC-MS or ICP-MS to screen for impurities in your 2-methanesulfonylcyclopentanone and solvent. 2. Purify Reagents: If impurities are detected, purify the contaminated reagent by distillation or chromatography.
Issue 2: Poor Selectivity to 2-Methanesulfonylcyclopentan-1-amine

A decrease in selectivity often accompanies a loss in activity and points to more complex deactivation mechanisms.

Observed Problem Potential Cause Suggested Solution & Scientific Rationale
Formation of undesired byproducts, such as N,N-disubstituted amines or condensation products. Partial Catalyst Deactivation: The poison may be selectively blocking sites responsible for the desired reaction pathway, leading to an increase in side reactions.1. Reaction Engineering: Adjusting the stoichiometry of your reactants (e.g., the ratio of amine source to ketone) can help favor the desired reaction. 2. Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions.
Inconsistent product profile between batches. Variable Catalyst Activity: The deactivation process may not be uniform across the catalyst bed or between different catalyst preparations.1. Ensure Uniform Catalyst Distribution: In a slurry reactor, ensure adequate agitation to keep the catalyst suspended and in contact with the reactants. 2. Standardize Catalyst Pre-treatment: If you are pre-treating your catalyst (e.g., reduction), ensure the procedure is consistent for every batch.

Experimental Protocols

Protocol 1: Oxidative Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is intended for catalysts deactivated by sulfur poisoning or coking. Caution: This procedure is exothermic and must be performed with careful temperature control to prevent catalyst sintering.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., methanol, ethanol) to remove any residual organic compounds.

  • Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Oxidative Treatment:

    • Place the dried catalyst in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon).

    • Slowly introduce a dilute stream of oxygen in nitrogen (e.g., 2-5% O₂).

    • Gradually heat the furnace to a temperature between 200-300 °C. The exact temperature will depend on the nature of the deactivating species and should be determined experimentally.

    • Hold at this temperature for 2-4 hours.

  • Reductive Treatment:

    • After the oxidative treatment, cool the furnace under an inert gas.

    • Once at a safe temperature (e.g., below 100 °C), switch the gas to a dilute stream of hydrogen in nitrogen (e.g., 5% H₂).

    • Slowly heat the furnace to your reaction temperature to re-reduce the palladium oxide to its active metallic form.

  • Post-Regeneration Characterization: It is highly recommended to characterize the regenerated catalyst using techniques like BET surface area analysis or chemisorption to assess the recovery of its properties.

Visualizations

Diagram 1: Troubleshooting Logic for Catalyst Deactivation

cluster_rate Rate Issues cluster_selectivity Selectivity Issues start Reaction Performance Decline check_rate Reduced Reaction Rate / Stalled Reaction start->check_rate check_selectivity Poor Selectivity start->check_selectivity cause_poison Potential Cause: Sulfur Poisoning check_rate->cause_poison Gradual Decline cause_inhibit Potential Cause: Product Inhibition check_rate->cause_inhibit Stalls Mid-Reaction cause_contam Potential Cause: Feedstock Contamination check_rate->cause_contam No Initial Activity cause_partial_deact Potential Cause: Partial Deactivation check_selectivity->cause_partial_deact Byproduct Formation cause_inconsistent Potential Cause: Inconsistent Catalyst State check_selectivity->cause_inconsistent Batch-to-Batch Variation sol_purify Solution: Feedstock Purification cause_poison->sol_purify sol_regen Solution: Catalyst Regeneration cause_poison->sol_regen sol_conditions Solution: Optimize Conditions cause_inhibit->sol_conditions cause_contam->sol_purify sol_rxn_eng Solution: Reaction Engineering cause_partial_deact->sol_rxn_eng sol_standardize Solution: Standardize Catalyst Prep cause_inconsistent->sol_standardize Deactivation Catalyst Deactivation Mechanisms Poisoning Sulfur Poisoning Strong chemisorption of -SO₂CH₃ group on active sites Deactivation->Poisoning Inhibition Amine Inhibition Reversible adsorption of amine product blocking sites Deactivation->Inhibition Fouling Fouling (Coking) Deposition of organic residues from side reactions Deactivation->Fouling

Caption: The primary mechanisms of catalyst deactivation in this synthesis.

References

  • Catalyst poisoning. (n.d.). In Grokipedia.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts.
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (n.d.). ResearchGate.
  • Regeneration of deactivated catalysts coated on foam and monolith: Example of Pd/C for nitrobenzene hydrogenation. (n.d.). ResearchGate.
  • Catalyst poisoning. (n.d.). In Wikipedia.
  • Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (2021, June 22). ResearchGate.
  • Regeneration of a Deactivated Hydrotreating Catalyst. (1998, January 24). Semantic Scholar.
  • Regeneration of a Deactivated Hydrotreating Catalyst. (n.d.). ACS Publications.
  • Regeneration of a hydrogenation catalyst. (n.d.). Google Patents.
  • Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis. (n.d.). Benchchem.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
  • Deactivation of Nickel Catalysts by Sulfur and Carbon for the Pyrolysis–Catalytic Gasification/Reforming of Waste Tires for Hydrogen Production. (n.d.). ACS Publications.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. (n.d.). Benchchem.
  • Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis. (2025, November 17). ResearchGate.
  • Analysis of Catalysts. (n.d.). tasconusa.com.
  • Catalyst poison. (n.d.). In Britannica.
  • Deactivation of hydrotreating catalysts (A review). (n.d.). ResearchGate.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Mechanisms of catalyst deactivation. (n.d.). SciSpace.
  • Characterizing Catalysts Via Temperature-Programmed Techniques. (2015, November 6). AZoM.
  • Catalyst Characterization Techniques. (n.d.). Scribd.
  • dealing with catalyst poisoning in the hydrogenation for synthesis. (n.d.). Benchchem.
  • Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts. (2021, September 20). MDPI.
  • Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (2014, December 10). ACS Publications.
  • Sequential-Anaerobic and Sequential-Aerobic Bioleaching of Metals (Ni, Mo, Al and V) from Spent Petroleum Catalyst in Stirred Tank Batch Reactor: A Comparative Study. (n.d.). PMC.
  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. (n.d.). mediaTUM.
  • Leaching in Metal Nanoparticle Catalysis. (2013, June 27). SciSpace.
  • Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol. (n.d.). Benchchem.
  • Reductive amination. (n.d.). In Wikipedia.
  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ResearchGate.
  • Unprecedented catalytic hydrogenation of urea derivatives to amines and methanol. (2011, December 2). Fingerprint.
  • Self Regenerating Catalysts : Platinum Group Metal Perovskite Catalysts. (2025, August 6). ResearchGate.
  • Reductive Aminations with Metal Catalysts. (n.d.). Encyclopedia MDPI.
  • Application Notes and Protocols for the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine. (n.d.). Benchchem.
  • Asymmetric catalytic hydrogenation for large scale preparation of optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives. (n.d.). RSC Publishing.
  • Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transformations to Form C−C Bonds a. (n.d.). Amines as Catalysts.
  • Stability Studies of Highly Active Cobalt Catalyst for the Ammonia Synthesis Process. (2023, November 27). MDPI.
  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal.
  • Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts. (n.d.). Impact of the Local Environment of Amines.
  • Reactive amine catalyst for use in polyurethane synthesis. (n.d.). European Patent Office.
  • Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. (2024, April 16). University of Kentucky College of Arts & Sciences.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). PMC.
  • Synthesis of methyl 2‐((methoxysulfonyl)amino)‐cyclopentane‐1‐carboxylate (2a). (n.d.). ResearchGate.
  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. (2025, February 13). PMC.
  • A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal.

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-Methanesulfonylcyclopentan-1-amine

An in-depth technical analysis and platform comparison for the structural elucidation and quantitation of 2-Methanesulfonylcyclopentan-1-amine. Executive Summary 2-Methanesulfonylcyclopentan-1-amine ( C6​H13​NO2​S ) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and platform comparison for the structural elucidation and quantitation of 2-Methanesulfonylcyclopentan-1-amine.

Executive Summary

2-Methanesulfonylcyclopentan-1-amine ( C6​H13​NO2​S ) is a highly polar, low-molecular-weight cyclic amine featuring a methanesulfonyl moiety. In drug development, compounds with this structural motif are often utilized as rigidified pharmacophores. However, characterizing their pharmacokinetic (PK) profiles and metabolic stability requires robust mass spectrometry (MS) workflows.

This guide provides a comprehensive comparison of two leading MS platforms—Triple Quadrupole (QqQ) and High-Resolution Accurate Mass (HRAM) Orbitrap —objectively evaluating their performance in the fragmentation, identification, and targeted quantitation of 2-Methanesulfonylcyclopentan-1-amine.

Part 1: Mechanistic Fragmentation Profiling (The "Why")

To accurately set up any MS/MS method, one must first understand the gas-phase thermodynamic behavior of the analyte. Under positive Electrospray Ionization (ESI+), 2-Methanesulfonylcyclopentan-1-amine readily accepts a proton at the basic primary nitrogen, yielding a precursor ion of [M+H]+ at m/z 164.0745.

Upon subjecting this precursor to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes predictable, structure-driven fragmentation[1]:

  • Amine Cleavage (Low Energy): Protonation weakens the adjacent C-N bond. The most thermodynamically favorable low-energy pathway is the neutral loss of ammonia ( NH3​ , -17.0265 Da), generating a cyclopentyl carbocation at m/z 147.0480[2].

  • Sulfonyl Cleavage (Moderate to High Energy): The C-S bond is susceptible to heterolytic cleavage during collisional activation. This results in the expulsion of methanesulfinic acid ( CH4​SO2​ , -79.9932 Da), leaving a stable nitrogen-containing product ion at m/z 84.0813[3].

  • Concerted/Sequential Loss (High Energy): At elevated collision energies, the molecule loses both the amine and sulfonyl groups, collapsing into a stable cyclopentadienyl cation at m/z 67.0548.

Fragmentation M [M+H]+ m/z 164.0745 2-Methanesulfonylcyclopentan-1-amine A [M+H-NH3]+ m/z 147.0480 [C6H11O2S]+ M->A -NH3 (-17.0265 Da) B [M+H-CH4SO2]+ m/z 84.0813 [C5H10N]+ M->B -CH4SO2 (-79.9932 Da) C [M+H-NH3-CH4SO2]+ m/z 67.0548 [C5H7]+ A->C -CH4SO2 (-79.9932 Da) B->C -NH3 (-17.0265 Da)

Mass spectrometry fragmentation pathways of protonated 2-Methanesulfonylcyclopentan-1-amine.
Quantitative Fragmentation Data

To effectively compare MS platforms, we must establish the exact mass theoretical baseline. Table 1 summarizes the elemental compositions and mass-to-charge ratios required for high-confidence identification.

Table 1: Exact Mass Fragmentation Table | Fragment Ion | Elemental Composition | Exact Mass (m/z) | Nominal Mass (m/z) | Neutral Loss | | :--- | :--- | :--- | :--- | :--- | | Precursor | [C6​H14​NO2​S]+ | 164.0745 | 164 | - | | Product 1 | [C6​H11​O2​S]+ | 147.0480 | 147 | NH3​ (17.0265 Da) | | Product 2 | [C5​H10​N]+ | 84.0813 | 84 | CH4​SO2​ (79.9932 Da) | | Product 3 | [C5​H7​]+ | 67.0548 | 67 | NH3​ + CH4​SO2​ (97.0197 Da) |

Part 2: Platform Comparison — QqQ vs. HRAM Orbitrap

When developing an assay for 2-Methanesulfonylcyclopentan-1-amine, laboratories must choose between the sensitivity of a Triple Quadrupole (QqQ) and the specificity of an HRAM Orbitrap.

Triple Quadrupole (QqQ): The Quantitation Workhorse

QqQ systems operate using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) isolates the nominal precursor (m/z 164.1), the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates specific product ions (e.g., m/z 84.1)[4].

  • Performance Advantage: QqQ instruments offer unparalleled duty cycles and sub-picogram sensitivity, making them the gold standard for high-throughput PK/PD screening[5].

  • Limitation: Because QqQ systems rely on nominal mass (unit resolution of ~0.7 Da FWHM), they cannot distinguish between the loss of CH4​SO2​ (79.9932 Da) and an isobaric matrix interference losing SO3​ (79.9568 Da) or a bromine isotope shift.

HRAM Orbitrap: The Structural Elucidation Engine

Orbitrap mass analyzers trap ions in an electrostatic field, measuring their m/z via Fourier Transform of the image current. They routinely achieve resolutions exceeding 140,000 FWHM and mass accuracies below 2 ppm[6].

  • Performance Advantage: Utilizing Parallel Reaction Monitoring (PRM) or Full MS-ddMS2, the Orbitrap captures the entire fragment spectrum at high resolution[6]. This allows researchers to definitively confirm the elemental composition of the m/z 84.0813 fragment, eliminating false positives from complex biological matrices. Furthermore, Full MS acquisition permits retrospective data analysis to identify unknown metabolites without reinjecting the sample[7].

  • Limitation: Slightly lower absolute sensitivity for targeted quantitation compared to top-tier QqQ systems, and lower scan speeds which can limit the number of data points across narrow UHPLC peaks.

Table 2: Objective Performance Comparison

Feature Triple Quadrupole (QqQ) HRAM Orbitrap
Mass Analyzer Three linear quadrupoles in series Quadrupole coupled to an Orbitrap
Resolution Unit mass (~0.7 Da FWHM) Ultra-high (up to 500,000 FWHM)
Mass Accuracy ~0.1 Da < 2 ppm
Primary Scan Mode Multiple Reaction Monitoring (MRM) Full MS / Parallel Reaction Monitoring (PRM)
Dynamic Range 5 to 6 orders of magnitude 3 to 4 orders of magnitude

| Retrospective Analysis | No (discarded outside MRM windows) | Yes (Full MS captures all ions) |

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-MS/MS protocols are designed as self-validating systems . They incorporate internal checks (System Suitability, Isotope-Labeled Standards, and Ion Ratios) to guarantee data reliability regardless of the chosen platform.

Step 1: Chromatographic Separation (Causality-Driven)

Aliphatic amines like 2-Methanesulfonylcyclopentan-1-amine are highly polar and exhibit poor retention and severe peak tailing on standard C18 columns due to secondary interactions with residual silanols.

  • Protocol: Utilize a Pentafluorophenyl (PFP) stationary phase. The fluorine-based dipole-dipole interactions and hydrogen bonding capabilities of the PFP phase provide orthogonal retention mechanisms, ensuring sharp peaks and an adequate retention factor ( k′>2 ).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

Step 2: MS Acquisition Workflows

Workflow A: QqQ Targeted Quantitation

  • System Suitability Test (SST): Inject a neat standard to verify the retention time (RT) and ensure the signal-to-noise (S/N) ratio of the Lower Limit of Quantitation (LLOQ) is ≥10 .

  • Internal Standardization: Spike samples with a 13C or 2H -labeled internal standard (SIL-IS) prior to extraction to correct for matrix suppression.

  • MRM Setup:

    • Quantifier Transition:m/z 164.1 84.1 (Collision Energy: 35 eV, targeting the robust C-S bond cleavage).

    • Qualifier Transition:m/z 164.1 147.1 (Collision Energy: 15 eV, targeting the facile NH3​ loss).

  • Validation Check: The ratio of Qualifier/Quantifier peak areas must remain within ±20% of the reference standard.

Workflow B: Orbitrap Structural Elucidation

  • Calibration: Perform positive ion mass calibration using a standard calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is <2 ppm.

  • PRM Setup: Isolate the precursor m/z 164.0745 in the quadrupole with a narrow 1.0 Da isolation window.

  • Fragmentation: Route ions to the Higher-energy Collisional Dissociation (HCD) cell. Use a Stepped Normalized Collision Energy (NCE) of 20, 35, and 50 to simultaneously capture both the low-energy NH3​ loss and the high-energy cyclopentadienyl cation formation in a single high-resolution spectrum.

  • Validation Check: Extract the exact mass of the product ions (m/z 84.0813 and 147.0480) with a mass tolerance window of ≤5 ppm.

Workflow cluster_0 Sample Preparation (Self-Validating) cluster_1 UHPLC Separation cluster_2 MS Platform Comparison Prep Protein Precipitation (MeOH) Spike SIL-IS (e.g., 13C-labeled) QC System Suitability Test (SST) Verify IS Area & Retention Time Prep->QC LC PFP Column (Polar Retention) Gradient: 0.1% FA in H2O / MeCN QC->LC Branch Select Platform LC->Branch QqQ Triple Quadrupole (QqQ) MRM: 164.1 -> 84.1 (High-Throughput Quant) Branch->QqQ Targeted Orbitrap HRAM Orbitrap PRM: m/z 164.0745 (Structural Elucidation) Branch->Orbitrap Untargeted/ID

Self-validating LC-MS/MS analytical workflow for 2-Methanesulfonylcyclopentan-1-amine.

Conclusion

The choice between QqQ and Orbitrap platforms for analyzing 2-Methanesulfonylcyclopentan-1-amine depends entirely on the phase of drug development. For early-stage structural elucidation, metabolite identification, and resolving isobaric interferences, the HRAM Orbitrap is unmatched due to its sub-2 ppm mass accuracy and retrospective Full MS capabilities. Conversely, for late-stage, high-throughput clinical PK assays where absolute sensitivity and rapid duty cycles are paramount, the Triple Quadrupole (QqQ) remains the optimal, cost-effective choice.

References

  • GCMS Section 6.15 - Whitman People.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyBnkVbw9JJHC0nu7Xye9akg75_hPLu_6Yb8zlxW_hlMmA1_GiI6TCWfCDni6ea_90iMUztpn0vc-7327CsWwkUXcBVEvsxbYMhzdwScszDpC4poUAEmcvT7gcG9-3lYYY5ZaSQ9M_dIsa6iudJpXRmR-fjcsvgQ==]
  • Ion fragmentation of small molecules in mass spectrometry - UAB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVy13v5ach-5rhha0voQoBKV65E_VgpgU_sPHPQ_tEhvyVGtvR2awyiyf6mZ-G37eYa4mJ5v5rxATLYXw0ueG_fruaF0oEEHDbfx45rWL5eoi-4ZnSoWZCDQvd2EqI3bKbH_YD_knix_PGraOLEXQjH9WLEG_9RNKPHCeU]
  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry - Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy9_MonRB7p9fdHG85AdQXIeObHgB1s99-kGzrDaQmDiPpkQs-FzMH40yEKT-pM15fWMJGTEEuTebk4_h0rSAbh-V--ZAlw9JsQtRxEA0rHuHq0BPUTomCCKv4Cijsm8QA3ZKdk6iIh2c-wCAxmwxkaroKxePCpTdZxhW2LP6iAgp9-_cZJv38qpjTa4LNES1EUMqvn9nqalp5p6gx1el4Nov076XQKLzm]
  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJxPl5MFCCAXps5ydWhPM4j5nos3BMqIxzu2hvqPsOVSkp-9sT1OzDhLTvXvZxbCZCVNZQi47l4COkoxF400xOx-mj6GLtZknKFzBf0duo6tB7BYXxn-HrRBTW7M6NuwGCADs9mqKCcFiDOALCJ8EPYmAAbsDnzNc=]
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwyEnSEwkcD3aA0xmZ1M1h476i3eN9NJmx1FPC5bzt_djp9UxQAlia41TKPzSGAeJC3trYFvrmJ5mVT5nseKZXYErGMyEhbAS2DwgaA5x-ejNeBJOKrNsUkdpvhzwGekp0li-Ij2YVcrcFIByUwrHp_SIi2oY-f4zI-GTiSiFwKf_a0db4iVXudgILmgNa6QbfAgD9FMkxxMvA3p7xIsP9O2Wl7A==]
  • Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity? - Lab Manager.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV2uDNsp_BpTLnn07EzW-LbVF6nnuTErGFccwOxiLXXLcaZcmUJaF1IXPVcZwfChGDgj9WbEmYJ2Mjt3vQGVylEMmDqf1cMHLbB5CCuHXlZ_zDLhjTHthajtVcVzbcxn1p7dBIMHWhYvKojW1oyYXz0kvsb6zTPk8DFYoZCApFmEA_xIywA8n_zhzFEWvKETYexPcTFac9HuXaNLeY20bTZzgoErcXoGPG63-3LVVMiFEmbpJCRf0HiSSqzOPX_iiV7QyXBuhGeQ==]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-Methanesulfonylcyclopentan-1-amine by GC-MS: A Comparative Analysis

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate is a non-negotiable cornerstone of the development pipeline...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate is a non-negotiable cornerstone of the development pipeline. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, experience-driven approach to validating the purity of 2-Methanesulfonylcyclopentan-1-amine, a chiral molecule featuring both a primary amine and a sulfone functional group.

This document moves beyond a simple recitation of methods. It delves into the causal logic behind experimental design, offers a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, and presents a pragmatic comparison with High-Performance Liquid Chromatography (HPLC) to guide your selection of the most appropriate analytical tool.

The Analytical Challenge: Deconstructing 2-Methanesulfonylcyclopentan-1-amine

The molecular structure of 2-Methanesulfonylcyclopentan-1-amine presents a unique set of analytical hurdles that must be systematically addressed for successful chromatographic analysis.

  • The Primary Amine: Aliphatic primary amines are notoriously difficult to analyze by gas chromatography.[1][2] The lone pair of electrons on the nitrogen atom can interact strongly with active sites (e.g., residual silanols) on the GC column and inlet liner, leading to significant peak tailing, poor reproducibility, and potential sample loss.[1]

  • The Sulfone Group: The methanesulfonyl group is polar and contributes to the molecule's overall polarity. While sulfones are generally thermally stable, their successful elution requires careful optimization of the GC temperature program.[3][4]

  • Chirality: The molecule possesses two chiral centers, meaning it can exist as four stereoisomers. In pharmaceutical development, it is critical to not only determine chemical purity but also enantiomeric purity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[5]

Direct injection of this analyte onto a standard GC column is likely to yield a poor, tailing peak, making accurate quantification impossible. Therefore, a strategic approach focusing on mitigating the reactivity of the amine group is paramount.

The GC-MS Approach: A Strategy of Derivatization and Detection

GC-MS is a powerful technique for purity analysis, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[6] However, to unlock its full potential for a challenging analyte like this, derivatization is not just an option—it is a necessity.

The Derivatization Imperative: Why and How

Derivatization chemically modifies the analyte to make it more amenable to GC analysis.[7][8] The primary goals are to:

  • Reduce Polarity: By replacing the active hydrogen on the primary amine with a nonpolar group, we minimize unwanted column interactions.[8][9]

  • Increase Volatility: The modification increases the analyte's vapor pressure, allowing it to move through the GC column at lower temperatures.

  • Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.[6]

For primary amines, acylation with reagents like Trifluoroacetic Anhydride (TFAA) is an excellent choice. The reaction is rapid, and the resulting trifluoroacetyl derivative is highly volatile and exhibits excellent chromatographic behavior.[6][7] Furthermore, the fluorine atoms provide a distinctive mass spectrometric signature.

Workflow for Purity Validation by GC-MS

The following diagram outlines the complete workflow, from sample receipt to final purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Dichloromethane) Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., TFAA) & React Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Fragment Analysis Integrate->Identify Quantify Area Percent Calculation Identify->Quantify Report Final Purity Report Quantify->Report

Caption: Workflow for GC-MS purity analysis of 2-Methanesulfonylcyclopentan-1-amine.

Experimental Protocol: GC-MS with TFAA Derivatization

This protocol is designed to be a self-validating system, incorporating a system suitability check to ensure the instrumentation is performing correctly before sample analysis.

1. Materials and Reagents:

  • 2-Methanesulfonylcyclopentan-1-amine sample

  • Reference Standard (if available)

  • Dichloromethane (DCM), HPLC grade

  • Trifluoroacetic Anhydride (TFAA)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined caps

2. Sample Preparation (Derivatization):

  • Accurately weigh approximately 5 mg of the 2-Methanesulfonylcyclopentan-1-amine sample into a clean 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Dichloromethane. This is the stock solution (500 µg/mL).

  • Transfer 100 µL of the stock solution into a 2 mL GC vial.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes. The sample is now ready for injection.

    • Scientist's Note: This derivatization is performed in excess to drive the reaction to completion. The unreacted TFAA and byproducts are highly volatile and will typically elute at the beginning of the chromatogram, well before the derivatized analyte.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977B or equivalent

  • Injector: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Justification: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of derivatized compounds and is robust enough for routine use.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 550.

4. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to the derivatized 2-Methanesulfonylcyclopentan-1-amine by its retention time and mass spectrum.

  • Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST) and through manual interpretation of fragmentation patterns.

Comparative Analysis: GC-MS vs. Chiral HPLC

While GC-MS is an excellent tool for assessing chemical purity, it is not inherently suited for separating enantiomers without using a specialized and often expensive chiral GC column. For a chiral drug intermediate, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity.[5][10]

Method Performance Comparison

The choice between GC-MS and HPLC depends on the specific analytical goal. The table below presents a realistic comparison of the expected performance of our optimized GC-MS method (for chemical purity) and a typical Chiral HPLC-UV method (for both chemical and enantiomeric purity).

ParameterGC-MS (with Derivatization)Chiral HPLC-UVJustification / Rationale
Primary Application Chemical Purity, Impurity IDEnantiomeric Purity, Chemical PurityHPLC with a CSP directly resolves enantiomers; GC-MS excels at identifying volatile/semi-volatile unknowns.
Resolution (Rs) > 2.0 for chemical impurities> 1.5 for enantiomersBoth methods can achieve baseline separation for their respective targets with proper method development.[10]
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 µg/mLDerivatization can enhance sensitivity in GC-MS. HPLC sensitivity is analyte and chromophore dependent.
Limit of Quantitation (LOQ) ~5-50 ng/mL~0.3-3 µg/mLGC-MS often provides lower detection limits for amenable compounds.[10]
Analysis Time ~20-25 minutes per sample~15-30 minutes per sampleRuntimes are comparable, but sample preparation for GC-MS (derivatization) adds extra time.
Sample Preparation Mandatory Derivatization Dissolution in mobile phaseThe need for derivatization in GC is a significant workflow consideration.[6][8]
Impurity Identification Excellent (Mass Spectra)Limited (Retention Time Only)MS provides structural information, making it superior for identifying unknown impurities.
Decision-Making Flowchart: Selecting the Right Tool

This flowchart provides a logical pathway for deciding which technique to prioritize based on the analytical question at hand.

Method_Selection start What is the Primary Analytical Goal? q1 Need to Quantify Enantiomeric Purity? start->q1 q2 Need to Identify Unknown Volatile Impurities? q1->q2 No hplc Prioritize Chiral HPLC q1->hplc Yes q3 Are Impurities Thermally Labile? q2->q3 No gcms Prioritize GC-MS (with Derivatization) q2->gcms Yes q3->gcms No hplc_ms Consider Chiral LC-MS q3->hplc_ms Yes

Caption: Decision flowchart for selecting an analytical method.

Conclusion

Validating the purity of 2-Methanesulfonylcyclopentan-1-amine requires a nuanced analytical strategy that accounts for its challenging chemical properties.

  • For Chemical Purity and Impurity Identification: A well-developed GC-MS method with TFAA derivatization is a robust and highly sensitive choice. It effectively overcomes the chromatographic issues associated with the primary amine and provides invaluable structural information about any potential impurities.

  • For Enantiomeric Purity: Chiral HPLC is the indispensable tool. It provides direct separation and quantification of the enantiomers, a critical quality attribute for any chiral pharmaceutical compound.

In a comprehensive drug development program, these techniques are not mutually exclusive; they are complementary. GC-MS serves as the primary tool for identifying and controlling chemical impurities, while Chiral HPLC ensures the stereochemical integrity of the molecule. By understanding the strengths and limitations of each approach, researchers can confidently and accurately validate the purity of their compounds, ensuring a foundation of quality for the development of safe and effective medicines.

References

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from a Waters application note discussing the GC-MS analysis of 95 primary amines using a DB5-MS column.
  • BenchChem. (2025). In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride. Retrieved from BenchChem, which provides estimated thermal stability data for analogous aryl sulfonyl chlorides.
  • Hooker, A. M. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. This paper discusses the use of derivatization, including with TFAA, to improve the GC-MS analysis of primary amines.
  • BenchChem. (2025). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.
  • Yeh, M. K., & Don, M. J. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(3).
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Reddit. (2023, September 14). Can GC-MS tell apart sulfoxides and sulfones? r/chemistry.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from Sigma-Aldrich, which explains that the polar nature of amino acids necessitates derivatization to replace active hydrogens for GC analysis.
  • Liew, S. T., & Lasekan, O. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Stout, S. J., daCunha, A. R., Boyd, J. E., & Devine, J. M. (1989). Confirmation of phorate, terbufos, and their sulfoxides and sulfones in water by capillary gas chromatography/chemical ionization mass spectrometry. Journal of the Association of Official Analytical Chemists, 72(6), 987–991. [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Sheng, H., Williams, J. P., & Kenttämaa, H. I. (2014). Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(4), 680–686. [Link]

  • Herraiz, T. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
  • Lang, Y., et al. (2018). The thermal decomposition of metal methanesulfonates in air. ResearchGate.
  • BenchChem. (2025). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Retrieved from BenchChem, which provides a detailed comparison of HPLC, GC, and NMR for chiral amine analysis.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

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Validation

A Comparative Guide to the Stereoselectivity of 2-Methanesulfonylcyclopentan-1-amine Isomers in Intramolecular Cyclization

For researchers, scientists, and professionals in drug development, the stereochemical configuration of a molecule is not a trivial detail; it is a critical determinant of biological activity and pharmacological profile....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the stereochemical configuration of a molecule is not a trivial detail; it is a critical determinant of biological activity and pharmacological profile. Within the scaffold of substituted cyclopentylamines, a common motif in medicinal chemistry, the relative orientation of functional groups can drastically alter reactivity and lead to distinct products. This guide provides an in-depth technical comparison of the stereoselectivity of cis- and trans-2-methanesulfonylcyclopentan-1-amine, focusing on their differential behavior in intramolecular cyclization reactions. While direct comparative experimental data for these specific isomers is not extensively published, this guide synthesizes established principles of conformational analysis and neighboring group participation to predict and explain their divergent reactivity. The insights provided herein are grounded in analogous systems and fundamental mechanistic understanding, offering a robust framework for predicting stereochemical outcomes in related synthetic endeavors.

Introduction: The Critical Role of Stereochemistry

The cyclopentane ring, a ubiquitous feature in natural products and pharmaceuticals, presents unique stereochemical challenges and opportunities. Unlike the more predictable chair conformations of cyclohexanes, the puckered envelope and half-chair conformations of cyclopentane are flexible and interconvert rapidly. The introduction of substituents at adjacent positions, as in 2-methanesulfonylcyclopentan-1-amine, leads to the formation of cis and trans diastereomers. The spatial relationship between the amine and methanesulfonyl groups in these isomers dictates their conformational preferences and, consequently, the accessibility of reactive centers. This guide will illuminate how these subtle differences in three-dimensional structure lead to profoundly different outcomes in a key intramolecular reaction.

Mechanistic Rationale: The Decisive Impact of Neighboring Group Participation

The divergent stereochemical fate of the cis and trans isomers of 2-methanesulfonylcyclopentan-1-amine upon intramolecular cyclization is best understood through the lens of Neighboring Group Participation (NGP) .[1][2] NGP is the intramolecular interaction of a functional group with a reaction center, which can lead to enhanced reaction rates and altered stereochemical outcomes.[3][4] In this specific case, the lone pair of electrons on the nitrogen atom of the amine group can act as an internal nucleophile, attacking the carbon atom bearing the methanesulfonate (mesylate) leaving group.

The Conformation for Reaction

For an intramolecular SN2 reaction to occur, the participating nucleophile (the amine) and the leaving group (the mesylate) must be able to adopt an anti-periplanar arrangement, or as close to it as the ring system will allow. This geometric requirement is the primary determinant of the differing reactivity of the cis and trans isomers.

  • trans-2-Methanesulfonylcyclopentan-1-amine: In the trans isomer, the amine and methanesulfonyl groups are on opposite faces of the cyclopentane ring. This arrangement allows the molecule to adopt a conformation where the nitrogen's lone pair is positioned for a backside attack on the carbon bearing the mesylate group. This intramolecular SN2 reaction proceeds through a bridged aziridinium ion intermediate.

  • cis-2-Methanesulfonylcyclopentan-1-amine: In the cis isomer, the amine and methanesulfonyl groups are on the same face of the ring. This stereochemical arrangement makes it sterically and electronically prohibitive for the amine to achieve the necessary trajectory for a backside attack on the adjacent carbon. Consequently, direct intramolecular cyclization via NGP is highly disfavored.

The following diagram illustrates the conformational differences and their impact on the feasibility of intramolecular attack.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_start trans-2-Methanesulfonylcyclopentan-1-amine trans_intermediate Bridged Aziridinium Ion Intermediate trans_start->trans_intermediate Intramolecular SN2 (NGP) (Favored) trans_product Bicyclic Product trans_intermediate->trans_product External Nucleophile Attack cis_start cis-2-Methanesulfonylcyclopentan-1-amine cis_product Intermolecular Products (e.g., elimination, substitution) cis_start->cis_product Intramolecular SN2 Disfavored (No NGP) caption Figure 1. Reaction pathways for cis and trans isomers.

Caption: Figure 1. Reaction pathways for cis and trans isomers.

Predicted Stereochemical Outcomes and Comparative Data

Based on the mechanistic principles outlined above, a stark difference in the reactivity and product distribution for the two isomers is predicted when they are subjected to conditions that promote intramolecular cyclization.

IsomerPredicted Major Reaction PathwayPredicted Product(s)Expected Stereochemical OutcomeRelative Reaction Rate
trans-2-Methanesulfonylcyclopentan-1-amine Intramolecular SN2 with Neighboring Group Participation2-azabicyclo[3.1.0]hexaneRetention of configuration at both stereocenters (due to double inversion)Fast
cis-2-Methanesulfonylcyclopentan-1-amine Intermolecular SN2 or E2Cyclopent-2-en-1-amine (E2), or product of substitution by external nucleophile (SN2)Inversion (SN2) or loss of stereocenter (E2)Slow

Experimental Protocols

To experimentally validate the predicted stereoselectivity, a three-stage process is proposed:

  • Synthesis of the cis and trans-2-aminocyclopentanol precursors.

  • Protection of the amine and mesylation of the alcohol.

  • Deprotection of the amine and subsequent intramolecular cyclization.

Synthesis of Precursors: (±)-cis- and (±)-trans-2-(tert-Butoxycarbonylamino)cyclopentanol

A. Synthesis of (±)-trans-2-(tert-Butoxycarbonylamino)cyclopentanol

This procedure is adapted from established methods for the synthesis of trans-2-aminocyclopentanol.[2][5]

  • Epoxidation of Cyclopentene: To a solution of cyclopentene (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Aminolysis of Cyclopentene Oxide: To the crude cyclopentene oxide solution, add a saturated solution of ammonia in methanol. Stir the mixture in a sealed vessel at 60 °C for 24 hours.

  • Boc Protection: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in a 1:1 mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) and sodium bicarbonate (2.0 eq). Stir at room temperature for 12 hours.

  • Purification: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford (±)-trans-2-(tert-butoxycarbonylamino)cyclopentanol.

B. Synthesis of (±)-cis-2-(tert-Butoxycarbonylamino)cyclopentanol

The synthesis of the cis isomer can be achieved through methods such as the ring-opening of a bicyclic precursor.[4]

  • Diels-Alder Reaction: React cyclopentadiene with an appropriate dienophile to form a bicyclic adduct.

  • Functional Group Manipulation: Through a series of steps including oxidation and rearrangement, introduce the amino and hydroxyl groups in a cis configuration.

  • Boc Protection: Protect the resulting cis-2-aminocyclopentanol with Boc2O as described for the trans isomer.

  • Purification: Purify the product by column chromatography.

Mesylation of the Protected Amino Alcohols

This is a general procedure for the conversion of an alcohol to a mesylate.[6]

  • Reaction Setup: Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Addition of Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Comparative Intramolecular Cyclization
  • Deprotection: Dissolve the crude mesylate from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (1:1) at 0 °C. Stir for 1 hour.

  • Cyclization: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Dissolve the residue in a non-nucleophilic solvent such as toluene and add a non-nucleophilic base like triethylamine to neutralize the ammonium salt and promote cyclization. Heat the reaction mixture and monitor by gas chromatography-mass spectrometry (GC-MS) to identify the products and determine the relative reaction rates.

  • Product Analysis: Analyze the product mixture by GC-MS and 1H NMR spectroscopy to identify the bicyclic product from the trans-isomer and the elimination/substitution products from the cis-isomer.

The workflow for the synthesis and comparative experiment is depicted below.

G cluster_synthesis Synthesis of Isomers cluster_reaction Comparative Cyclization start Cyclopentene epoxide Cyclopentene Oxide start->epoxide m-CPBA cis_amino_alcohol cis-2-Aminocyclopentanol start->cis_amino_alcohol Multi-step synthesis trans_amino_alcohol trans-2-Aminocyclopentanol epoxide->trans_amino_alcohol NH3/MeOH boc_trans Boc-trans-2-aminocyclopentanol trans_amino_alcohol->boc_trans Boc2O boc_cis Boc-cis-2-aminocyclopentanol cis_amino_alcohol->boc_cis Boc2O mesyl_trans trans-Mesylate boc_trans->mesyl_trans MsCl, Et3N mesyl_cis cis-Mesylate boc_cis->mesyl_cis MsCl, Et3N deprotect_trans Deprotection (TFA) mesyl_trans->deprotect_trans deprotect_cis Deprotection (TFA) mesyl_cis->deprotect_cis cyclization_trans Cyclization (Base) deprotect_trans->cyclization_trans cyclization_cis Reaction (Base) deprotect_cis->cyclization_cis product_trans 2-Azabicyclo[3.1.0]hexane cyclization_trans->product_trans product_cis Elimination/Substitution Products cyclization_cis->product_cis caption Figure 2. Experimental workflow.

Caption: Figure 2. Experimental workflow.

Conclusion

The stereochemical relationship between the amine and methanesulfonyl groups in 2-methanesulfonylcyclopentan-1-amine isomers is the paramount factor governing their reactivity in intramolecular cyclization. The trans isomer is predicted to undergo a rapid cyclization via neighboring group participation to form a bicyclic aziridine derivative with retention of stereochemistry. In stark contrast, the cis isomer is sterically inhibited from this pathway and is expected to undergo slower intermolecular reactions. This comparative analysis, rooted in fundamental principles of organic chemistry, provides a predictive framework for understanding and manipulating the stereochemical outcomes of reactions involving substituted cyclopentane systems, a valuable tool for the rational design of complex molecules in drug discovery and development.

References

  • Neighboring Group Participation. (2016, May 18). Chem-Station Int. Ed.[Link]

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  • Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. PubMed. [Link]

  • Synthesis of cyclopentanols. Organic Chemistry Portal. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. PMC. [Link]

  • Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. University of Oxford. [Link]

  • Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. The Scripps Research Institute. [Link]

  • Cyclization-activated Prodrugs. MDPI. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

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Comparative

Comparative Efficacy Analysis of 2-Methanesulfonylcyclopentan-1-amine and Standard Sulfonamides: A Technical Guide

A definitive comparative analysis of the antibacterial efficacy of 2-Methanesulfonylcyclopentan-1-amine against standard sulfonamides cannot be provided at this time due to the absence of publicly available scientific li...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive comparative analysis of the antibacterial efficacy of 2-Methanesulfonylcyclopentan-1-amine against standard sulfonamides cannot be provided at this time due to the absence of publicly available scientific literature and experimental data for 2-Methanesulfonylcyclopentan-1-amine.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, have yielded no specific information regarding the synthesis, biological activity, mechanism of action, or antibacterial efficacy of the compound "2-Methanesulfonylcyclopentan-1-amine." This prevents a direct, evidence-based comparison with the well-established class of standard sulfonamide antibiotics.

This guide will, therefore, provide a comprehensive overview of the established principles of standard sulfonamide efficacy and the methodologies used to evaluate them. This information is intended to serve as a foundational framework for researchers and drug development professionals who may be investigating novel compounds such as 2-Methanesulfonylcyclopentan-1-amine in the future.

Standard Sulfonamides: Mechanism of Action and Antibacterial Spectrum

Standard sulfonamides are a class of synthetic antimicrobial agents that act as competitive antagonists of para-aminobenzoic acid (PABA).[1][2][3] Bacteria that synthesize their own folic acid require PABA as a crucial precursor. Sulfonamides, due to their structural similarity to PABA, competitively inhibit the bacterial enzyme dihydropteroate synthetase (DHPS).[1][2] This enzymatic inhibition blocks the synthesis of dihydrofolic acid, a vital intermediate in the production of purines and ultimately DNA.[2][3][4] This mechanism of action renders sulfonamides bacteriostatic, meaning they inhibit bacterial growth and replication rather than directly killing the bacteria.[2][4]

The antibacterial spectrum of standard sulfonamides is broad, encompassing many Gram-positive and Gram-negative bacteria.[1] Commonly susceptible organisms include Escherichia coli, Klebsiella pneumoniae, Salmonella, Shigella, and Enterobacter species.[2] However, widespread resistance to sulfonamides has developed over time, limiting their clinical utility in some cases.

Visualizing the Mechanism of Action of Standard Sulfonamides

The following diagram illustrates the metabolic pathway targeted by standard sulfonamides.

Sulfonamide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase (DHPS) PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_DNA Purines, DNA Synthesis Tetrahydrofolic_Acid->Purines_DNA Sulfonamides Standard Sulfonamides Sulfonamides->Dihydropteroate_Synthetase Competitively Inhibits

Caption: Mechanism of action of standard sulfonamides.

Experimental Protocols for Efficacy Evaluation

To assess the efficacy of a novel compound like 2-Methanesulfonylcyclopentan-1-amine and compare it to standard sulfonamides, a series of standardized in vitro and in vivo experiments would be required.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a fundamental measure of a drug's potency.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agents: A two-fold serial dilution of both the test compound (2-Methanesulfonylcyclopentan-1-amine) and a standard sulfonamide (e.g., sulfamethoxazole) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Visualizing the Experimental Workflow for MIC Determination

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test and Standard Compounds prep_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate Incubate Plate (16-20h, 37°C) inoculate_plate->incubate read_results Determine MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation and Comparative Analysis

Should experimental data for 2-Methanesulfonylcyclopentan-1-amine become available, a direct comparison with standard sulfonamides could be presented in a tabular format for clarity.

Table 1: Hypothetical Comparative Efficacy Data

CompoundTarget OrganismMIC (µg/mL)
2-Methanesulfonylcyclopentan-1-amineE. coli ATCC 25922Data Not Available
S. aureus ATCC 29213Data Not Available
SulfamethoxazoleE. coli ATCC 25922[Insert Known Value]
S. aureus ATCC 29213[Insert Known Value]

Future Directions and Conclusion

The discovery and development of novel antimicrobial agents are of paramount importance in the face of growing antibiotic resistance. While this guide cannot provide a direct comparison due to the lack of data on 2-Methanesulfonylcyclopentan-1-amine, it outlines the established framework for such an evaluation.

Future research should focus on:

  • The synthesis and characterization of 2-Methanesulfonylcyclopentan-1-amine.

  • In vitro evaluation of its antibacterial activity against a panel of clinically relevant bacteria.

  • Determination of its mechanism of action to understand if it operates through a novel pathway or similarly to existing sulfonamides.

  • In vivo efficacy and toxicity studies in animal models.

Only through such rigorous scientific investigation can the potential of novel compounds like 2-Methanesulfonylcyclopentan-1-amine as effective antimicrobial agents be determined and meaningfully compared to the established efficacy of standard sulfonamides.

References

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill Education. [Link]

  • Katzung, B. G. (Ed.). (2017). Basic and Clinical Pharmacology (14th ed.). McGraw-Hill Education. [Link]

  • World Health Organization. (2021). WHO Model List of Essential Medicines. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864–870. [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 2-Methanesulfonylcyclopentan-1-amine by X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions—the very essence of molecular behavior. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for obtaining a high-resolution, unambiguous atomic map.[1][2]

This guide provides an in-depth technical comparison of X-ray crystallography with other common structural elucidation methods, focusing on the validation process for a novel small molecule, 2-Methanesulfonylcyclopentan-1-amine. Although a public crystal structure for this specific molecule is not available, this guide will use data from structurally analogous compounds within the Cambridge Structural Database (CSD) to illustrate the principles and rigorous validation workflows that ensure structural integrity.[3] We will explore the causality behind experimental choices, the self-validating systems inherent in modern crystallography, and the authoritative standards that govern structural science.

The Primacy of X-ray Crystallography: An Unambiguous View

Unlike spectroscopic methods that infer connectivity and conformation from averaged signals in solution, X-ray crystallography provides a direct visualization of atomic positions in the solid state.[4][5] The process involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the crystal's internal, repeating arrangement of molecules (the unit cell). Mathematical transformation of the diffraction data yields an electron density map, from which the positions of individual atoms can be determined with exceptional precision.[6]

This technique is unparalleled in its ability to define:

  • Absolute Stereochemistry: Unambiguously assigning R/S configurations.

  • Molecular Conformation: Revealing the precise torsion angles and puckering of cyclic systems.

  • Intermolecular Interactions: Mapping out hydrogen bonds, packing forces, and solvent interactions in the crystal lattice.[7]

However, the final structural model is not merely a picture; it is a hypothesis that must be rigorously validated against the experimental data and established chemical principles.

The Crystallographic Workflow: From Solution to Structure

The journey from a powdered compound to a validated crystal structure is a multi-step process that demands both careful technique and logical decision-making. Each stage is designed to maximize the quality of the final model.

Part 1: The Art and Science of Crystallization

The most critical, and often most challenging, step is growing a single crystal of sufficient size and quality.[8] This is a process of inducing a supersaturated solution to slowly deposit material in a highly ordered lattice. The choice of method is dictated by the compound's solubility and stability.

Common Crystallization Protocols:

  • Slow Evaporation:

    • Principle: Solubility is gradually decreased by the slow evaporation of the solvent.

    • Protocol:

      • Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near-saturation in a small vial.

      • Cover the vial with a cap containing a few pinholes to slow the rate of evaporation.

      • Allow the vial to stand undisturbed for several days to weeks.

    • Causality: This is the simplest method but offers less control over the rate of crystallization, which can sometimes lead to multiple or poorly formed crystals.[8]

  • Vapor Diffusion:

    • Principle: A less volatile "anti-solvent" in which the compound is insoluble slowly diffuses into the compound's solution, inducing precipitation.[9]

    • Protocol:

      • Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., isopropanol) in a small, open inner vial.

      • Place this inner vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or diethyl ether).

      • Over time, the anti-solvent vapor will diffuse into the inner vial, lowering the compound's solubility and promoting crystal growth.

    • Causality: This method offers excellent control over the rate of supersaturation and is highly effective for growing high-quality crystals from milligram quantities of material.[8]

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. Modern diffractometers automate the process of rotating the crystal and collecting thousands of diffraction spots.

The key steps are:

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibration and subjected to X-ray irradiation. The positions and intensities of the diffracted beams are recorded. High-intensity synchrotron sources can be used for very small or weakly diffracting crystals.[7]

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the detectors only record intensities, not the phases of the X-ray waves. For small molecules like 2-Methanesulfonylcyclopentan-1-amine, this is typically solved using direct methods, a statistical approach that uses the intensity data to derive initial phase estimates.[10][11]

  • Structure Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters (describing thermal motion) to improve the agreement between the observed diffraction data and the data calculated from the model.[12][13]

Below is a diagram illustrating the comprehensive experimental workflow.

G cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_validate Validation Compound Purified 2-Methanesulfonyl- cyclopentan-1-amine Solvent Solvent Screening Compound->Solvent Crystallization Crystallization (e.g., Vapor Diffusion) Solvent->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Xray X-ray Diffraction Data Collection Mount->Xray Integrate Data Integration & Scaling Xray->Integrate Phase Phase Determination (Direct Methods) Integrate->Phase Map Electron Density Map Calculation Phase->Map Model Model Building & Refinement Map->Model CIF Generate CIF File Model->CIF CheckCIF checkCIF/PLATON Validation CIF->CheckCIF CheckCIF->Model Address ALERTS G cluster_analysis Analysis & Correction RefinedModel Refined Structural Model (.res/.ins file) GenerateCIF Generate CIF (Crystallographic Information File) RefinedModel->GenerateCIF SubmitCheckCIF Submit to IUCr checkCIF/PLATON GenerateCIF->SubmitCheckCIF Report Validation Report (List of ALERTS) SubmitCheckCIF->Report AnalyzeAlerts Analyze ALERTS (Level A, B, C, G) Report->AnalyzeAlerts CorrectModel Correct Model/ Add Explanation AnalyzeAlerts->CorrectModel Action Required FinalCIF Final Validated CIF for Deposition/Publication AnalyzeAlerts->FinalCIF No Actionable Alerts CorrectModel->RefinedModel Iterate Refinement

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methanesulfonylcyclopentan-1-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methanesulfonylcyclopentan-1-amine, grounded in regulatory compliance and best laboratory practices.

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—the laboratory that created it.[1]

  • Amine Group (-NH2): Amines are organic derivatives of ammonia and often exhibit basic properties.[2] They can be corrosive and may react with acids.[2] Many amine compounds are classified as skin corrosives and can cause severe burns.[3][4]

  • Methanesulfonyl Group (-SO2CH3): This functional group is a component of many organosulfur compounds. Related sulfonic acids are known to be strong irritants that can cause burns upon skin contact and respiratory issues if inhaled.[5]

  • Analogous Compound Data: The related substance, 2-(methylsulfanyl)cyclopentan-1-amine, is classified as a skin corrosive (Category 1B), acutely toxic (Category 4), and a flammable liquid (Category 4).[3] Given the structural similarities, it is prudent to handle 2-Methanesulfonylcyclopentan-1-amine with a similar level of caution, assuming it may be corrosive, toxic, and potentially combustible.

Based on this analysis, waste containing 2-Methanesulfonylcyclopentan-1-amine should be conservatively managed as hazardous waste until proven otherwise through analytical testing.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for corrosivity and toxicity, stringent adherence to PPE protocols is mandatory when handling this compound or its waste.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[2]

  • Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or in case of a spill, chemical-resistant aprons and boots should be used.

  • Respiratory Protection: Handle the compound and its waste within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[7]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation and containment are critical steps to prevent dangerous reactions and ensure compliance.

  • Segregation: Keep amine waste separate from other chemical waste streams, especially acidic compounds and oxidizing agents, to prevent violent reactions.[2][8]

  • Container Selection: Use only approved, chemically compatible containers. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the name "2-Methanesulfonylcyclopentan-1-amine" and its approximate concentration.[9]

Disposal Decision Workflow

The following workflow provides a logical path for determining the correct disposal procedure in compliance with U.S. Environmental Protection Agency (EPA) regulations.

G start Start: Waste Generation hazard_det 1. Hazard Determination (Based on Section 1) start->hazard_det is_hazardous Is the waste hazardous under 40 CFR Part 261? hazard_det->is_hazardous non_haz Dispose as non-hazardous waste (Consult local regulations) is_hazardous->non_haz No generator_status 2. Determine Generator Status (See Table 1) is_hazardous->generator_status Yes (Presumed) saa 3. Accumulate in a Labeled Satellite Accumulation Area (SAA) generator_status->saa licensed_disposal 4. Arrange Pickup by a Licensed Hazardous Waste Company saa->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Decision workflow for compliant chemical waste disposal.

Step-by-Step Disposal Protocol

The standard and most secure method for disposing of 2-Methanesulfonylcyclopentan-1-amine waste is through a licensed hazardous waste management company. On-site treatment is generally not recommended without specific permits and expertise.[10]

Protocol: Disposal via Licensed Waste Hauler

  • Containment: As the waste is generated, immediately transfer it to your designated, properly labeled hazardous waste container located in a Satellite Accumulation Area (SAA). An SAA is a location at or near the point of generation where hazardous waste is collected.[8][9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8]

  • Accumulation: Adhere to the accumulation limits for your laboratory's generator status (see Table 1). Do not exceed volume or time limits.

  • Documentation: Maintain a log of the waste added to the container, detailing the chemical name, quantity, and date.[8]

  • Scheduled Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2][11] You will need to provide information from your waste label and log.

  • Manifesting: For Small and Large Quantity Generators, a Uniform Hazardous Waste Manifest is required to track the waste from your facility to its final destination—a process known as "cradle-to-grave" management.[10] Ensure all paperwork is completed accurately.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or the substance is aerosolized.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.[7][12]

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinsate should also be collected and disposed of as hazardous waste.[9]

Quantitative Data Summary

Your laboratory's hazardous waste generator status dictates specific regulatory requirements for accumulation and disposal.[10] It is critical to know your status, which is determined by the amount of hazardous waste generated per calendar month.

Generator StatusMonthly Hazardous Waste Generation LimitMonthly Acutely Hazardous Waste Generation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)
Data sourced from the U.S. Environmental Protection Agency (EPA).[10]

References

  • Texas Woman's University.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Tokyo Chemical Industry.
  • Tetra Tech.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • NextSDS. 2-(methylsulfanyl)
  • University of Chicago. Hazardous Waste Disposal Procedures - Environmental Health and Safety.
  • U.S. Environmental Protection Agency.
  • Sigma-Aldrich.
  • Merck.
  • Fisher Scientific.
  • Enamine.
  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid.
  • American Chemistry Council.

Sources

Handling

Personal protective equipment for handling 2-Methanesulfonylcyclopentan-1-amine

As a Senior Application Scientist, I recognize that handling novel, highly functionalized compounds like 2-Methanesulfonylcyclopentan-1-amine (CAS: 2445750-12-7) requires moving beyond generic safety data sheets. Drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized compounds like 2-Methanesulfonylcyclopentan-1-amine (CAS: 2445750-12-7) requires moving beyond generic safety data sheets. Drug development professionals and synthetic chemists must understand the mechanistic causality behind chemical hazards to design self-validating, foolproof operational protocols.

This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Methanesulfonylcyclopentan-1-amine, ensuring both scientific integrity and laboratory safety.

Hazard Profile & Mechanistic Causality

To implement effective safety protocols, we must first understand the molecular behavior of the compound. rac-(1R,2R)-2-methanesulfonylcyclopentan-1-amine presents a unique hazard profile driven by its bifunctional nature [1]:

  • Primary Amine Moiety: Acts as a strong nucleophile and localized base. This is the primary driver for its Eye Dam. 1 (H318) and Skin Irrit. 2 (H315) classifications. Upon contact with ocular fluid or perspiration, the amine rapidly hydrolyzes cellular membranes, leading to severe, potentially irreversible tissue damage.

  • Methanesulfonyl Group: The highly polar sulfone group significantly alters the molecule's partition coefficient, enhancing its ability to permeate lipid bilayers. This exacerbates systemic absorption, directly contributing to its Acute Tox. 4 (H302 + H312 + H332) classification across oral, dermal, and inhalation routes.

  • Volatility & Neurological Impact: The compound is classified under STOT SE 3 (H336) . Inhalation of its vapors or aerosols can lead to transient central nervous system (CNS) depression, manifesting as dizziness or drowsiness.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration risk (driven by the sulfonyl group) and the corrosive nature of the amine, standard laboratory PPE is insufficient. The following matrix outlines the required PPE, grounded in standards.

PPE CategorySpecification & MaterialCausal Rationale for Selection
Hand Protection Heavy-duty Butyl Rubber or Laminated (Silver Shield) gloves. Avoid standard thin nitrile.Standard thin nitrile gloves degrade rapidly upon exposure to concentrated amines. Butyl rubber provides superior chemical resistance against polar organic bases, preventing dermal acute toxicity (H312).
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1) + Full Face Shield .The Eye Dam. 1 (H318) classification mandates absolute protection against micro-droplets. Safety glasses with side shields are inadequate for this level of ocular hazard.
Body Protection Flame-resistant (FR) Lab Coat with tight-fitting cuffs + Chemical-resistant Apron (if handling >100 mL).Prevents skin contact (H315) and minimizes the risk of systemic absorption through accidental spills on clothing.
Respiratory Protection NIOSH-approved Half-Mask Respirator with Ammonia/Methylamine (AM/MA) cartridges (if outside a fume hood).Protects against inhalation toxicity (H332) and CNS depression (H336). The AM/MA cartridge specifically captures basic amine vapors.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are explicitly met.

Phase 1: Pre-Operation Verification

  • Engineering Controls: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Do not handle this compound on an open bench due to its STOT SE 3 inhalation hazard.

  • PPE Donning: Equip the PPE specified in the matrix above. Inspect butyl gloves for micro-tears using the inflation method.

  • Workspace Preparation: Clear the fume hood of all incompatible materials. As an amine, this compound is highly reactive with strong oxidizing agents, acid chlorides, and carbon dioxide [2].

Phase 2: Dispensing and Handling

  • Vessel Selection: Use strictly glass or high-density polyethylene (HDPE) containers. Avoid metals that may catalyze degradation or react with the amine.

  • Transfer Technique: Use a positive displacement pipette for liquids or an anti-static spatula for solids to prevent aerosolization.

  • Secondary Containment: Always place the primary reaction vessel inside a secondary containment tray to capture localized spills immediately.

Phase 3: Post-Operation Decontamination

  • Tool Decontamination: Rinse all spatulas, pipettes, and glassware with a dilute, mildly acidic solution (e.g., 5% citric acid or dilute acetic acid) inside the fume hood to neutralize residual amine before standard washing.

  • Doffing PPE: Remove gloves using the "beak method" to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with copious amounts of soap and water.

HandlingWorkflow Start 1. Pre-Operation Risk Assessment PPE 2. Don PPE (Butyl Gloves, Goggles, Face Shield) Start->PPE Proceed to Donning Hood 3. Verify Fume Hood (>100 fpm face velocity) PPE->Hood Move to Engineering Controls Handle 4. Dispense 2-Methanesulfonylcyclopentan-1-amine Hood->Handle Execute Protocol Decon 5. Acidic Decontamination of Work Area Handle->Decon Post-Reaction Waste 6. Hazardous Waste Disposal Decon->Waste Transfer Waste

Fig 1. Operational workflow for handling 2-Methanesulfonylcyclopentan-1-amine.

Spill Response and Disposal Plan

In the event of a spill, the primary threats are acute inhalation toxicity and severe dermal burns. Follow this targeted response plan:

Immediate Spill Response:

  • Evacuate and Ventilate: Immediately alert personnel and evacuate the immediate vicinity. Ensure the fume hood sash is left open to maximize exhaust, mitigating the H336 (CNS depression) hazard.

  • Assess and Equip: If the spill is larger than 50 mL or outside a fume hood, a specialized hazmat response is required. For minor spills inside the hood, ensure full PPE (including respirator) is equipped.

  • Neutralization and Containment: Do not use water, as this can spread the corrosive hazard. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial acid-based amine neutralizer).

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

Waste Disposal Logistics:

  • Segregation: Store the collected waste strictly in the Corrosives/Bases waste stream. Never mix amine waste with acidic or halogenated waste streams, as this can trigger violent exothermic reactions.

  • Labeling: Label the container explicitly with: "Hazardous Waste: Toxic/Corrosive Amine (2-Methanesulfonylcyclopentan-1-amine) - H318, H332".

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for incineration via an approved hazardous waste disposal plant.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (STOT SE 3 Hazard) Assess->Evacuate If > 50 mL or Outside Hood Contain Neutralize & Contain (Inert Absorbent) Assess->Contain If < 50 mL in Hood Evacuate->Contain Hazmat Team Clears Area Dispose Collect in Sealed PE Container Contain->Dispose EHS Transfer to EHS (Corrosives Stream) Dispose->EHS

Fig 2. Spill response and disposal decision tree for acute toxicity hazards.

References

  • NextSDS. (n.d.). rac-(1R,2R)-2-methanesulfonylcyclopentan-1-amine — Chemical Substance Information. Retrieved March 25, 2026, from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - Personal Protective Equipment. United States Department of Labor. Retrieved March 25, 2026, from[Link]

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